Boc-NH-PEG2-C2-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXIPYAXFROBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778648-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101103446 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG2-C2-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the key characteristics of this reagent, provides structured data for easy reference, and outlines detailed experimental protocols for its use.
Core Chemical Identity and Properties
This compound is a versatile molecule featuring a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[] The Boc protecting group provides a stable means of masking a primary amine, which can be deprotected under mild acidic conditions to reveal a reactive nucleophile.[] The PEG spacer enhances solubility and can provide optimal spacing in complex biological systems.[] The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules to form stable amide bonds.[][]
Chemical Structure
Systematic Name: 2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate[4]
Chemical Formula: C16H26N2O8[4]
Molecular Weight: 374.39 g/mol [5]
CAS Number: 2183440-73-3[4]
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C16H26N2O8 | [4] |
| Molecular Weight | 374.39 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [4] |
| Storage Conditions | -20°C, in a dark, inert atmosphere | [4] |
| Shipping Temperature | Cold-chain | [4] |
Applications in Research and Development
This compound is a valuable tool in several research and development areas, primarily due to its heterobifunctional nature.
PROTAC Development
This molecule is widely used as a linker in the synthesis of PROTACs.[5][7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The Boc-protected amine can be deprotected to react with a ligand for the E3 ligase, while the NHS ester end can be conjugated to a ligand for the target protein.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Bioconjugation
The NHS ester functionality allows for the straightforward conjugation of this linker to proteins, antibodies, and other biomolecules containing primary amines.[] This process, often referred to as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified biomolecule.[]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation reaction.
General Workflow for Bioconjugation
The overall process involves dissolving the reagents, performing the conjugation reaction, quenching the reaction, and purifying the final conjugate.
Caption: Experimental workflow for bioconjugation.
Detailed Protocol for Conjugation to a Primary Amine
This protocol provides a general procedure for the conjugation of this compound to a protein or other molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare the reaction buffer and ensure the pH is between 8.3 and 8.5.[9]
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight on ice.[9]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
The purified conjugate can be characterized by techniques such as LC/MS to confirm the molecular weight and assess purity. SDS-PAGE can be used to visualize the increase in molecular weight of a protein conjugate.
-
Safety and Handling
This compound should be handled with care in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H315 - Causes skin irritation.[4] | P264 - Wash skin thoroughly after handling.[4] |
| H319 - Causes serious eye irritation.[4] | P280 - Wear protective gloves/eye protection/face protection.[4] |
| P302+P352 - IF ON SKIN: Wash with plenty of water.[4] | |
| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Always consult the Safety Data Sheet (SDS) for complete safety information before use.
This guide provides a foundational understanding of this compound for its effective application in research and drug development. For specific applications, optimization of the provided protocols may be necessary.
References
An In-Depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a versatile heterobifunctional crosslinker that has emerged as a critical tool in modern drug development, particularly in the burgeoning field of targeted protein degradation. This linker molecule is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in PROTAC synthesis, and detailed experimental protocols.
Core Concepts: Structure and Functionality
This compound is meticulously designed with three key functional components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable cap for a primary amine. This allows for sequential and controlled conjugation reactions, a cornerstone of PROTAC synthesis. The Boc group can be efficiently removed under mild acidic conditions.
-
PEGylated Spacer: A two-unit polyethylene glycol (PEG) spacer imparts hydrophilicity to the linker. This enhanced water solubility can improve the pharmacokinetic properties of the resulting PROTAC molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily couples with primary amines on target molecules, such as ligands for proteins of interest or E3 ubiquitin ligases, to form stable amide bonds.
Data Presentation: Physicochemical and Reactivity Data
For effective experimental design and execution, a thorough understanding of the linker's properties is essential. The following tables summarize key quantitative data for this compound and the reactivity of its NHS ester functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₆N₂O₈ |
| Molecular Weight | 374.39 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Storage Conditions | -20°C, under inert atmosphere |
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Buffers
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[1] |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes[1] |
| 9.0 | Room Temperature | <10 minutes |
Table 3: Recommended Solvents for Dissolution
| Solvent | Classification | Utility |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Stock solutions |
| Dimethylformamide (DMF) | Polar aprotic | Stock solutions and reaction solvent |
| Dichloromethane (DCM) | Chlorinated | Reaction solvent |
Experimental Protocols: Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound is a sequential, three-step process. The following is a detailed, representative protocol.
Step 1: Amide Bond Formation with a Ligand for the Protein of Interest (POI)
This initial step involves the reaction of the NHS ester moiety of the linker with a primary amine on the POI ligand.
Materials:
-
This compound
-
POI ligand with a primary amine functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the linker solution to the POI ligand solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the Boc-protected POI-linker conjugate.
Step 2: Boc Deprotection
The Boc protecting group is removed to expose the primary amine for the subsequent conjugation step.
Materials:
-
Boc-protected POI-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the purified Boc-protected POI-linker conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected POI-linker conjugate as a TFA salt.
Step 3: Amide Bond Formation with an E3 Ligase Ligand
The final step involves coupling the newly exposed amine on the POI-linker conjugate with an activated E3 ligase ligand.
Materials:
-
Deprotected POI-linker conjugate (TFA salt)
-
E3 ligase ligand with a carboxylic acid or activated ester (e.g., NHS ester)
-
Coupling agents (if starting from a carboxylic acid), such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Anhydrous DMF or DMSO
-
DIPEA
Procedure:
-
Dissolve the deprotected POI-linker conjugate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add DIPEA (3-4 equivalents) to neutralize the TFA salt and to act as a base for the coupling reaction.
-
If using a carboxylic acid-functionalized E3 ligase ligand, add the coupling agents (e.g., HATU or EDC/HOBt).
-
Stir the reaction mixture at room temperature overnight, or until completion as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the three-step synthesis of a PROTAC molecule using this compound.
Caption: A three-step workflow for the synthesis of a PROTAC molecule.
Mechanism of Action of a PROTAC
This diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Downstream Signaling Effects of BRD4 Degradation
The degradation of the epigenetic reader protein BRD4 by a PROTAC has significant downstream effects on cancer cell signaling pathways.
References
An In-depth Technical Guide on the Core Mechanism of Action of Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Boc-NH-PEG2-C2-NHS ester, a heterobifunctional crosslinker prevalently used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details the chemistry of its constituent parts, their synergistic function, and provides experimental protocols for its application.
Core Principles and Chemical Structure
This compound is a versatile chemical tool comprised of three key functional components: a tert-butyloxycarbonyl (Boc) protecting group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. Each component plays a distinct and crucial role in a sequential bioconjugation strategy.
-
Boc Protecting Group: The Boc group serves as a temporary shield for a primary amine.[3] This protection is stable under basic and nucleophilic conditions, allowing for selective reactions at other sites of the molecule. The Boc group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation steps.[4]
-
PEG2 Linker: The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.[5][6] In the context of bioconjugation, PEG linkers are known to increase the stability, bioavailability, and reduce the immunogenicity of the modified biomolecule.[7] The C2 alkyl chain provides additional spacing and flexibility.
-
NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins.[] The reaction proceeds via a nucleophilic acyl substitution, forming a stable and irreversible amide bond under physiological to slightly basic pH conditions (pH 7.2-8.5).[]
The strategic combination of these three components in this compound facilitates a controlled, two-step conjugation process. This is particularly valuable in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs, where precise control over the conjugation chemistry is paramount.[2][4]
Mechanism of Action: A Two-Step Process
The utility of this compound lies in its ability to orchestrate a sequential conjugation, graphically represented below.
Caption: Logical workflow of a two-step bioconjugation using this compound.
Step 1: NHS Ester Conjugation
The first step involves the reaction of the NHS ester moiety with a primary amine on the first target molecule.
Caption: Chemical reaction scheme for the NHS ester conjugation step.
This reaction is highly efficient and selective for primary amines under mild conditions. The resulting product is a stable intermediate where the amine of the linker is still protected by the Boc group.
Step 2: Boc Deprotection and Second Conjugation
Following the initial conjugation and purification of the intermediate, the Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Caption: Boc deprotection scheme to reveal the terminal amine.
The deprotection exposes a primary amine on the linker, which is now available for a second conjugation reaction. This newly formed amine can be coupled to a second molecule of interest (e.g., a molecule with a carboxylic acid activated as an NHS ester) to form the final conjugate.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimal conditions, including molar ratios, reaction times, and temperatures, should be determined empirically for each specific application.
Protocol 1: NHS Ester Conjugation to a Protein
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.5. Avoid buffers containing primary amines such as Tris.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, dilute the stock solution to the desired concentration.
-
Add the desired molar excess of the crosslinker solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purify the Boc-protected protein conjugate using size-exclusion chromatography or dialysis to remove excess crosslinker and byproducts.
Protocol 2: Boc Deprotection of the Conjugate
Materials:
-
Boc-protected protein conjugate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Lyophilize the purified Boc-protected conjugate to remove all water.
-
Dissolve the dried conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Incubate at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry).
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Neutralize the deprotected conjugate by resuspending in a suitable buffer and adding a neutralization buffer.
-
Purify the final deprotected conjugate using size-exclusion chromatography or dialysis.
Data Presentation
The efficiency of each step can be monitored using various analytical techniques.
| Experimental Step | Analytical Technique | Expected Outcome |
| NHS Ester Conjugation | SDS-PAGE | Increase in molecular weight of the protein. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirmation of the mass of the Boc-protected conjugate. | |
| HPLC (SEC, RP) | Shift in retention time and assessment of purity. | |
| Boc Deprotection | Mass Spectrometry | Decrease in molecular weight corresponding to the loss of the Boc group. |
| HPLC (RP) | Shift in retention time due to the change in hydrophobicity. |
Summary
This compound is a powerful tool for researchers in bioconjugation and drug development. Its trifunctional nature allows for a controlled, sequential approach to linking molecules, providing a high degree of precision in the synthesis of complex bioconjugates. The methodologies outlined in this guide, coupled with appropriate analytical characterization, will enable the effective application of this versatile crosslinker in a variety of research settings.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-NH-PEG2-C2-NHS ester, a bifunctional linker critical in the development of PROTACs. PROTACs represent a revolutionary therapeutic modality that induces targeted protein degradation, and the choice of linker is paramount to their success.
Core Compound Data
This compound is a hetero-bifunctional linker containing a Boc-protected amine and an NHS ester. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility, while the terminal functional groups allow for sequential conjugation to two different molecules.
| Property | Value | Source(s) |
| Molecular Weight | 374.39 g/mol | [1][2] |
| Chemical Formula | C16H26N2O8 | [3][4] |
| CAS Number | 2183440-73-3 | |
| Appearance | White Powder | [4] |
| Purity | ≥95% | |
| Storage Conditions | Store at -20°C in a dark, inert atmosphere |
Applications in Drug Development
The primary application of this compound is in the synthesis of PROTACs.[1][3][5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker plays a crucial role in bridging the target protein ligand and the E3 ligase ligand, and its composition and length are critical for optimal ternary complex formation and degradation efficacy.
The this compound offers a versatile platform for PROTAC synthesis. The NHS ester readily reacts with primary amines on a ligand, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation to a second ligand. This sequential approach allows for the controlled and directed synthesis of the final PROTAC molecule. The PEG linker itself improves the solubility and pharmacokinetic properties of the resulting PROTAC.[7]
Experimental Protocols: A Generalized Workflow for PROTAC Synthesis
The following is a generalized protocol for the use of this compound in the synthesis of a PROTAC. Specific reaction conditions, such as solvent, temperature, and reaction time, will need to be optimized for individual ligands.
Step 1: Conjugation of the First Ligand to the NHS Ester
-
Dissolve the ligand containing a primary amine and this compound in a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture is worked up to isolate the Boc-protected intermediate. This may involve extraction and purification by column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the Boc-protected intermediate in a suitable solvent.
-
Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.
-
Monitor the deprotection reaction until completion.
-
Remove the excess acid and solvent under reduced pressure to yield the amine-functionalized intermediate.
Step 3: Conjugation of the Second Ligand
-
Activate the second ligand (containing a carboxylic acid) using a suitable coupling agent (e.g., HATU, HBTU).
-
React the activated second ligand with the amine-functionalized intermediate from Step 2 in the presence of a non-nucleophilic base.
-
Monitor the reaction for completion.
-
Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC.
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
Caption: A generalized workflow for PROTAC synthesis.
Logical Relationship in PROTAC Action
The efficacy of a PROTAC is dependent on the successful formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The following diagram illustrates this key relationship.
Caption: The mechanism of action for a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS:2183440-73-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. purepeg.com [purepeg.com]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
Technical Guide: Boc-NH-PEG2-C2-NHS ester (CAS 2183440-73-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester, with the CAS number 2183440-73-3, is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.
The Boc (tert-butyloxycarbonyl) group serves as a protecting group for a primary amine, allowing for selective deprotection under acidic conditions. The PEG2 spacer, consisting of two ethylene glycol units, enhances the solubility and biocompatibility of the molecule and its conjugates in aqueous media. The NHS ester is a highly reactive functional group that readily couples with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This combination of features makes this compound a versatile tool for covalently linking molecules of interest. Its primary application lies in the synthesis of PROTACs, where it acts as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 2183440-73-3 | [3] |
| Molecular Formula | C₁₆H₂₆N₂O₈ | [3] |
| Molecular Weight | 374.39 g/mol | [4] |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate | [3] |
| Appearance | White powder, solid, or semi-solid | [3][5] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store in a freezer at -20°C, in a dark place under an inert atmosphere. | [3] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | [6] |
Applications in Drug Development
PROTAC Linker
The most prominent application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The linker's role is critical for the PROTAC's efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two ligands to facilitate the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase). This compound provides a flexible and hydrophilic linkage, which can be crucial for optimizing the PROTAC's pharmacological properties.[7]
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Bioconjugation
The NHS ester functionality of this compound makes it a valuable reagent for general bioconjugation. It can be used to attach the Boc-protected amine-PEG moiety to various biomolecules containing primary amines, such as proteins, antibodies, and peptides.[8] This process, often referred to as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[8]
Representative Experimental Protocols
Note: The following protocols are representative methodologies for the use of Boc-protected amine-PEG-NHS esters and may require optimization for specific applications.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation reactions.
Materials:
-
Boc-NH-PEG2-C2-COOH (the carboxylic acid precursor to the NHS ester) or a similar Boc-protected amine-PEG compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected amine (as a TFA salt) can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 2: NHS Ester Conjugation to a Primary Amine
This protocol outlines the general procedure for conjugating the NHS ester to a molecule containing a primary amine (e.g., a protein or an amine-modified oligonucleotide).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (e.g., 2-5 mg/mL for a protein).[5] Ensure the buffer is free of other primary amines (e.g., Tris).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the solution of the amine-containing molecule. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the conjugate is light-sensitive.
-
Purification: Purify the resulting conjugate to remove unreacted NHS ester and byproducts. For macromolecules like proteins, size-exclusion chromatography (e.g., a desalting column) is a common method.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or HPLC, to confirm conjugation and assess purity.
The following diagram illustrates a typical workflow for a bioconjugation experiment using an NHS ester.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and an amine-reactive NHS ester, makes it particularly well-suited for the synthesis of PROTACs and other bioconjugates. Understanding its properties and the methodologies for its use is key to leveraging its full potential in the creation of novel therapeutics and research reagents.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Boc-NH-PEG2-C2-NHS ester synthesis and purification
An In-Depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker of significant interest in modern drug development and bioconjugation. Its structure comprises a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, a C2 alkyl chain, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This architecture makes it an ideal reagent for covalently linking molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]
The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the NHS ester provides a reliable method for forming stable amide bonds with primary amines on proteins, peptides, or other small molecules.[][] The Boc protecting group offers an orthogonal handle that can be removed under mild acidic conditions for subsequent conjugation steps.[] This guide provides a detailed overview of the synthesis and purification protocols for this versatile linker, supported by quantitative data and process workflows.
Synthesis Pathway
The synthesis of this compound is achieved through a single-step activation of its carboxylic acid precursor, Boc-NH-PEG2-C2-COOH. The reaction involves the coupling of the carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide activating agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl). This reaction proceeds via a nucleophilic acyl substitution, forming the activated NHS ester and a urea byproduct.[]
Reaction Scheme: Boc-NH-PEG2-C2-COOH + NHS --(EDC-HCl)--> this compound
Experimental Protocols
The following protocols are representative methodologies for the synthesis and purification of this compound. Anhydrous conditions are critical due to the moisture-sensitive nature of both the carbodiimide reagent and the NHS ester product.[7]
Synthesis of this compound
Materials:
-
Boc-NH-PEG2-C2-COOH (Starting Material)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional, as a non-nucleophilic base)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-NH-PEG2-C2-COOH (1.0 eq) in anhydrous DCM.
-
To this solution, add N-hydroxysuccinimide (NHS) (1.1 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC-HCl (1.2 eq) portion-wise to the stirred solution. If the starting acid is in its salt form, a non-nucleophilic base like TEA (1.5 eq) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[7]
-
Upon completion, the reaction mixture is typically subjected to a workup procedure. Dilute the mixture with DCM and wash sequentially with a cold, dilute acid (e.g., 5% HCl or 5% citric acid) to remove unreacted EDC and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature (<30 °C) to yield the crude product.
Purification of this compound
The crude product contains the desired NHS ester along with urea byproducts from the EDC reagent. Purification is essential to achieve the high purity required for subsequent conjugation reactions.
Materials:
-
Crude this compound
-
Silica gel for column chromatography (optional, risk of hydrolysis) or a Reverse-Phase HPLC system.
-
Eluent solvents (e.g., Ethyl Acetate/Hexanes for normal phase; Acetonitrile/Water for reverse phase).
-
Lyophilizer
Procedure (Reverse-Phase HPLC - Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as an Acetonitrile/Water mixture.
-
Purify the material using a preparative Reverse-Phase HPLC system with a C18 column.[]
-
Elute the product using a gradient of Acetonitrile in water (often with 0.1% TFA, though care must be taken as prolonged exposure can affect the Boc group).
-
Monitor the column effluent by UV detection and collect the fractions corresponding to the pure product peak.
-
Combine the pure fractions and freeze the solution.
-
Lyophilize the frozen solution to dryness to obtain the final product as a solid.[]
-
Store the final product in a desiccator at -20°C to prevent hydrolysis.[7][8]
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Parameter | Specification | Source |
| Appearance | White to off-white solid | [9] |
| Molecular Formula | C₁₆H₂₆N₂O₈ | [1][8][9] |
| Molecular Weight | 374.39 g/mol | [1][9] |
| Purity (LCMS) | ≥ 95% (Typically >97%) | [8][9] |
| Storage Temperature | -20°C under inert atmosphere | [7][8][9] |
Analytical Data Summary:
-
¹H NMR: The proton NMR spectrum should be consistent with the proposed chemical structure. Data is publicly available on chemical supplier websites.[9][10]
-
LCMS: Mass spectrometry should confirm the molecular weight of the compound, and the purity can be assessed by the peak area in the liquid chromatogram.[9]
Visualization of Workflow and Application
Synthesis and Purification Workflow
The following diagram illustrates the key steps from starting material to the final, purified product.
Caption: A flowchart of the synthesis and purification process.
Application in PROTAC Synthesis
This diagram shows the logical role of the linker in forming a PROTAC, which subsequently engages a Target Protein and an E3 Ligase to induce protein degradation.
Caption: The role of the linker in PROTAC synthesis and mechanism.
References
- 1. This compound - CAS:2183440-73-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 7. broadpharm.com [broadpharm.com]
- 8. This compound | 2183440-73-3 [sigmaaldrich.com]
- 9. file.leyan.com [file.leyan.com]
- 10. t-Boc-N-amido-PEG2-NHS ester(2183440-73-3) 1H NMR spectrum [chemicalbook.com]
The Core of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers like Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key domains: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. Connecting these two crucial elements is the linker, a component that is far more than a simple spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing its ability to promote the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2]
This guide provides a comprehensive technical overview of a specific and widely utilized type of PROTAC linker: the Boc-NH-PEG2-C2-NHS ester. We will delve into its structural components, synthesis, and application in the development of potent and selective protein degraders. This document will also provide detailed experimental protocols for the synthesis and evaluation of PROTACs, quantitative data on the impact of linker properties, and visual diagrams of key pathways and workflows.
Understanding the this compound Linker
The this compound linker is a modular component designed for the straightforward synthesis of PROTACs. Its name reveals its key functional parts, each playing a distinct role in the assembly of the final PROTAC molecule.
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for the terminal amine (NH). The Boc group is stable under many reaction conditions but can be easily removed with acid, allowing for the sequential attachment of the linker to the different parts of the PROTAC.[1]
-
NH (Amine): This is the functional group that, once deprotected, will be used to attach the linker to one of the PROTAC's ligands, typically through an amide bond formation.
-
PEG2 (Polyethylene Glycol, 2 units): The PEG component consists of two repeating ethylene glycol units. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[2] The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[1]
-
C2 (Ethyl): This refers to a two-carbon alkyl chain that acts as a spacer.
-
NHS ester (N-Hydroxysuccinimide ester): This is a reactive group at the other end of the linker. NHS esters readily react with primary amines on the other PROTAC ligand (e.g., on the E3 ligase binder or the POI binder) to form a stable amide bond.[3]
PROTAC-Mediated Protein Degradation: The Signaling Pathway
PROTACs function by coopting the cell's ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. The following tables summarize representative data on how linker length can affect the physicochemical properties and degradation efficiency of PROTACs.
| Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC | |||||
| Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| Alkyl Chain | 750.9 | 4.5 | 150.2 | 4 | 10 |
| PEG2 | 796.9 | 3.8 | 159.5 | 4 | 12 |
| PEG4 | 885.0 | 3.1 | 178.0 | 4 | 14 |
| PEG6 | 973.1 | 2.4 | 196.5 | 4 | 16 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[2]
| Table 2: Influence of Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs | ||
| Linker | DC50 (nM) | Dmax (%) |
| PEG1 | >1000 | <20 |
| PEG2 | 150 | 85 |
| PEG3 | 25 | >95 |
| PEG4 | 50 | >95 |
| PEG5 | 200 | 70 |
DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent and illustrative, based on trends observed in the literature.[4][]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a this compound linker and for the evaluation of its biological activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, starting with the coupling of the linker to the first ligand, followed by deprotection and coupling to the second ligand.
Step 1: Coupling of the Linker to the First Ligand (e.g., POI Ligand)
-
Materials:
-
POI ligand with a primary amine.
-
This compound.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected POI-linker conjugate.
-
Step 2: Boc Deprotection and Coupling to the Second Ligand (e.g., E3 Ligase Ligand)
-
Materials:
-
Boc-protected POI-linker conjugate.
-
Trifluoroacetic acid (TFA).
-
Anhydrous Dichloromethane (DCM).
-
E3 ligase ligand with a carboxylic acid.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Anhydrous DMF.
-
DIPEA.
-
-
Procedure:
-
Dissolve the Boc-protected POI-linker conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected POI-linker conjugate in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).[1][3]
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target protein, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (or the POI) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.[6]
-
Experimental Workflow for PROTAC Development
The development of a successful PROTAC is an iterative process that involves design, synthesis, and biological evaluation. The following diagram outlines a typical workflow.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with the this compound representing a versatile and widely used scaffold. Its modular nature facilitates a systematic approach to PROTAC synthesis and optimization. A thorough understanding of the interplay between the linker and the overall properties of the PROTAC is essential for the successful development of this promising therapeutic modality. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders. As research in this field continues to advance, a deeper understanding of "linkerology" will undoubtedly unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Role of PEG Linkers in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bioconjugation and PEG Linkers
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct. This powerful technique is a cornerstone in the development of advanced therapeutics, diagnostics, and research tools, enabling the creation of molecules such as antibody-drug conjugates (ADCs), imaging agents, and stabilized proteins.[1]
At the heart of many modern bioconjugates lies the linker, a chemical moiety that serves as the crucial bridge between the constituent molecules. Among the most versatile and widely utilized linkers are those based on Polyethylene Glycol (PEG). PEG is a synthetic, hydrophilic, biocompatible, and non-toxic polyether compound composed of repeating ethylene oxide units.[2][3] PEG linkers, also known as PEG spacers, leverage the unique properties of this polymer to enhance the overall performance of the bioconjugate.[4] The process of covalently attaching PEG chains to a molecule is known as PEGylation, a technique that has revolutionized the pharmaceutical industry since the first PEGylated drug was approved in 1990.[5][6]
This guide provides a comprehensive technical overview of the role of PEG linkers in bioconjugation, detailing their properties, quantitative effects, common experimental protocols, and methods for characterization.
Core Properties and Advantages of PEG Linkers
The widespread adoption of PEG linkers stems from a unique combination of physicochemical properties that confer significant advantages to the resulting bioconjugate.[4]
-
Enhanced Solubility: PEG is highly soluble in aqueous environments due to the ability of its ether oxygen atoms to form hydrogen bonds with water.[4][7] This property is particularly valuable for improving the solubility of hydrophobic drugs or proteins, making them more suitable for intravenous administration.[2][8]
-
Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic cloud around the biomolecule, masking its surface epitopes from the host's immune system.[9][10][11] This "stealth" effect can significantly reduce the immunogenicity and antigenicity of therapeutic proteins, minimizing the risk of an adverse immune response and the generation of neutralizing antibodies.[6][9][12]
-
Improved Pharmacokinetics (PK): PEGylation dramatically increases the hydrodynamic volume of a molecule.[9][13] This increased size reduces renal clearance, thereby prolonging the circulation half-life of the bioconjugate in the bloodstream.[6][9][13] This allows for less frequent dosing, improving patient compliance.[5]
-
Increased Stability: The protective water shell formed by the PEG linker shields the biomolecule from enzymatic degradation and proteolysis.[2][9] This enhances the overall stability of the conjugate both in vivo and during storage.
-
Biocompatibility and Low Toxicity: PEG is well-tolerated in the body and is considered biologically inert, having been approved by regulatory agencies like the FDA for numerous biomedical applications.[2][4][13]
-
Tunability: PEG linkers can be synthesized in various lengths, structures (linear or branched), and with a wide array of terminal functional groups. This allows for precise control over the spatial distance between conjugated molecules and the overall properties of the final construct.[1]
Logical Flow of PEGylation Benefits
The following diagram illustrates how the core properties of PEG linkers lead to improved therapeutic outcomes.
Types of PEG Linkers
PEG linkers can be classified based on their structure (topology) and the reactive functional groups at their termini.
Classification by Structure
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends. They are predictable and widely used for standard protein PEGylation and drug delivery applications.[14]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[14][15] Their bulky, Y-shaped, or multi-arm structure provides superior shielding effects, which can be more effective at reducing immunogenicity and prolonging circulation time compared to linear PEGs of similar molecular weight.[6][14]
-
Multi-arm PEG Linkers: These are a type of branched PEG with several arms, often used to increase the payload capacity for drug delivery or to create hydrogels and complex molecular assemblies.[1]
Classification by Functional Groups
The choice of functional group is critical as it determines the conjugation chemistry. The reaction must be efficient and selective to avoid off-target modifications.[14]
| Functional Group | Target Moiety | Resulting Bond | Key Characteristics |
| NHS Ester | Primary Amines (-NH₂) | Amide | Most common method for targeting lysine residues on proteins. Reaction is efficient at neutral to slightly basic pH (7.4-9.0).[1][4] |
| Maleimide | Thiols (-SH) | Thioether | Ideal for site-specific conjugation to cysteine residues. Offers high specificity. Reaction occurs at pH 6.5-7.5.[1][16] |
| Azide / Alkyne | Alkyne / Azide | Triazole | Used in "Click Chemistry" (CuAAC or SPAAC). Highly selective, bioorthogonal, and efficient.[1] |
| Aldehyde | Primary Amines (-NH₂) | Secondary Amine (after reduction) | Reacts with amines via reductive amination. Forms a stable C-N bond.[17] |
| Hydrazide | Aldehydes / Ketones | Hydrazone | Useful for labeling oxidized glycans on antibodies or proteins.[1] |
| Biotin | (Strept)avidin | N/A (Affinity) | Used for affinity purification, detection, and targeted delivery systems.[1][18] |
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified across several key parameters. The length, density, and structure of the PEG linker are critical variables that determine the magnitude of these effects.[8][15]
Impact on Pharmacokinetics and Biodistribution
| Parameter | Biomolecule/System | PEG Size / Type | Quantitative Effect | Reference |
| Half-Life | Interferon-α | 12 kDa (linear) / 40 kDa (branched) | 5-10 fold longer half-life compared to non-PEGylated form. | [5] |
| Half-Life | Various Proteins | 1.9 - 72 kDa | Half-life of Superoxide Dismutase (SOD) in rats increased from 0.08h (native) to 36.0h with 72 kDa PEG. | [19] |
| Circulation | PEGylated therapeutics | Various | Presence of anti-PEG antibodies can reduce half-life by 2- to 10-fold . | [9] |
| Zeta Potential | DNA Polyplexes | 2 kDa to 30 kDa | Zeta potential decreased from +30 mV to 0 mV as PEG length increased, indicating charge masking. | [2] |
| Liver Uptake | DNA Polyplexes | 10 kDa vs. 30 kDa | Increasing PEG length decreased liver uptake from >50% to 13% of injected dose. | [2] |
| Renal Uptake | PSMA Inhibitors | PEG4 vs. PEG8 | PEG8-modified tracer showed fivefold less renal uptake compared to a non-PEGylated version. | [17] |
Impact on Physicochemical and Biological Properties
| Parameter | Biomolecule/System | PEG Size / Type | Quantitative Effect | Reference |
| Solubility | PSMA Inhibitors | PEG4 vs. PEG8 | LogD7.4 value decreased from -2.64 to -4.27 , indicating significantly improved hydrophilicity. | [17] |
| Tumor Size | Folate-linked Liposomes | 2 kDa, 5 kDa, 10 kDa | 10 kDa PEG-linker formulation led to a >40% reduction in tumor size compared to 2k or 5k linkers. | [20] |
| Nanoparticle Size | Itraconazole-loaded NPs | N/A | Diameter increased from 253 nm to 286 nm after PEG grafting. | [15] |
| Surface Charge | Itraconazole-loaded NPs | N/A | Surface charge reduced from -30.1 mV to -18.6 mV after PEG grafting. | [15] |
| Cellular Uptake | Folate-linked Liposomes | Various | Folate-conjugated liposomes showed a >1.8-fold increase in cellular uptake compared to normal liposomes. | [20] |
Experimental Protocols
This section provides detailed methodologies for a common PEGylation reaction and subsequent characterization of the bioconjugate.
Experimental Workflow: Protein PEGylation
The diagram below outlines a typical workflow for conjugating a PEG linker to a protein and purifying the final product.
Protocol 1: Amine PEGylation using PEG-NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.[1][4][18][21]
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS Ester (moisture-sensitive, store at -20°C with desiccant)[1][21]
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1][22]
-
Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes[1]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
PEG-NHS Ester Preparation:
-
Allow the vial of PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[1][21]
-
Immediately before use, prepare a 10 mM solution by dissolving the required amount of PEG-NHS Ester in anhydrous DMSO or DMF.[1][4] Do not prepare stock solutions for storage, as the NHS ester hydrolyzes in the presence of moisture.[4]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG-NHS Ester solution to the protein solution.[1]
-
Gently mix or swirl the reaction vessel. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][4] Optimal reaction time may vary depending on the protein.[21]
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 10-50 mM. The primary amines in the buffer will react with and consume any excess PEG-NHS Ester.
-
-
Purification:
-
Remove unreacted PEG-NHS Ester and other byproducts from the PEGylated protein conjugate.
-
This is typically achieved using Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic size.[5]
-
Alternatively, dialysis or tangential flow filtration (TFF) can be used for purification.[1]
-
-
Storage:
-
Store the purified PEGylated protein under conditions optimal for the unmodified protein.[1]
-
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to confirm the success of the conjugation, determine the degree of PEGylation, and ensure product homogeneity.[3]
Protocol 2: Characterization by SDS-PAGE
SDS-PAGE separates proteins based on molecular weight. Due to their large hydrodynamic radius, PEGylated proteins migrate much slower than their molecular weight would suggest.[23]
Materials:
-
Polyacrylamide gels (appropriate percentage for the expected size)
-
SDS-PAGE running buffer and sample loading buffer
-
Protein molecular weight standards
-
Unmodified protein (control), PEGylation reaction mixture, and purified conjugate
-
Coomassie Blue or Silver stain
Procedure:
-
Prepare samples by mixing the protein solutions with sample loading buffer and heating if required by standard protocols.
-
Load the unmodified protein, the reaction mixture, and the purified PEGylated protein into separate wells of the polyacrylamide gel. Include molecular weight markers.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Analysis: The PEGylated protein will appear as a band (or smear, if heterogeneous) with a significantly higher apparent molecular weight compared to the unmodified protein.[23] The reaction mixture lane will show the distribution of products (mono-, di-, poly-PEGylated species) and any remaining unmodified protein. Native PAGE can also be used and may provide better resolution as it avoids interactions between PEG and SDS that can cause band smearing.[14]
Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)
SEC is a powerful tool for both purifying and analyzing PEGylated conjugates. It separates molecules based on their size in solution.
Materials:
-
HPLC or UPLC system
-
SEC column with an appropriate pore size to resolve the conjugate, free protein, and free PEG.
-
Mobile phase (e.g., PBS)
-
Samples: Unmodified protein, free PEG reagent, and purified conjugate.
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the unmodified protein to determine its retention time.
-
Inject a sample of the free PEG reagent to determine its retention time.
-
Inject the purified PEGylated protein sample.
-
Analysis: The PEGylated conjugate, having the largest hydrodynamic radius, will elute first. The unmodified protein will elute later, followed by the free PEG (if any remains).[24] SEC can resolve different PEGylation states (e.g., mono- vs. di-PEGylated), appearing as distinct, earlier-eluting peaks compared to the native protein.[5]
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of the conjugate and assess the degree and heterogeneity of PEGylation.[25][26]
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapic acid in acetonitrile/water/formic acid)[25]
-
Samples: Unmodified protein and purified PEGylated conjugate
Procedure:
-
Prepare the matrix solution (e.g., 10 mg/mL sinapic acid).
-
Mix the protein or conjugate sample with the matrix solution in a small tube (e.g., 1:1 v/v).[25]
-
Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).[16][25]
-
Load the target plate into the mass spectrometer.
-
Acquire mass spectra in linear TOF mode, which is suitable for high molecular weight molecules.[26]
-
Analysis: The resulting spectrum will show a distribution of peaks. For the unmodified protein, a single primary peak (or peaks corresponding to different charge states) will be observed. For the PEGylated sample, a series of peaks will be observed, with each peak separated by the mass of a single ethylene glycol unit (44 Da). The center of this distribution represents the average molecular weight of the conjugate, from which the average number of attached PEG chains can be calculated.[3]
Challenges and Future Directions
Despite its advantages, PEGylation is not without challenges. The "PEG dilemma" includes observations of pre-existing anti-PEG antibodies in a portion of the human population, likely due to exposure to PEGs in cosmetics and other products.[9][24] These antibodies can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[9] Furthermore, the high molecular weight of some PEGs can lead to slow elimination and potential accumulation in the body.[]
Future research is focused on developing next-generation linkers to overcome these limitations. This includes the use of biodegradable PEGs with cleavable linkages and exploring alternative hydrophilic polymers, such as polysarcosine or polyzwitterions, that may have a less immunogenic profile. As bioconjugation technologies continue to advance, the design of sophisticated linkers will remain a pivotal element in creating safer and more effective therapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Protein PEGylation [jenkemusa.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. lcms.cz [lcms.cz]
- 25. covalx.com [covalx.com]
- 26. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Protected Amines and NHS Ester Functional Groups for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of two critical functional groups in modern bioconjugation and drug development: the tert-butyloxycarbonyl (Boc)-protected amine and the N-hydroxysuccinimide (NHS) ester. This document details the fundamental chemistry, experimental protocols, and strategic applications of these moieties, with a focus on practical implementation in a laboratory setting.
The Role of Boc-Protected Amines in Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines. Its popularity stems from its stability in a broad range of chemical conditions and the facility of its removal under mild acidic conditions. This allows for the selective modification of other functional groups within a molecule without unintended reactions at the amine site.
Mechanism of Boc Protection and Deprotection
Boc Protection of an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a stable carbamate linkage.
Boc Deprotection is an acid-catalyzed cleavage of the carbamate bond. Protonation of the carbonyl oxygen of the Boc group facilitates the release of the stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is highly dependent on the substrate and the reaction conditions. The following tables summarize typical yields and reaction times.
Table 1: N-Boc Protection of Various Primary Amines
| Amine Substrate | Solvent | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | THF/H₂O | NaHCO₃ | 10 | 95 | |
| Benzylamine | Dichloromethane | Triethylamine | 2 | 98 | |
| Cyclohexylamine | Dichloromethane | Triethylamine | 3 | 96 | N/A |
| Glycine Methyl Ester | Methanol | NaHCO₃ | 4 | 97 | N/A |
Table 2: Efficiency of N-Boc Deprotection with Different Acidic Reagents
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Boc-2-phenylethylamine | Choline chloride·2ZnCl₂ | Neat | 10 min | 99 | [1] |
| N-Boc-aniline | Choline chloride·2ZnCl₂ | Neat | 10 min | 99 | [1] |
| N-Boc-L-Alanine methyl ester | Choline chloride·2ZnCl₂ | Neat | 10 min | >98 | [1] |
| N-Boc-L-Proline methyl ester | Choline chloride·2ZnCl₂ | Neat | 10 min | 99 | [1] |
| N-Boc amines | Boiling Water | Water | 10-30 min | 90-99 | [2] |
| N-Boc-4-chloroaniline | Boiling Water | Water | 2 h | 97 | [2] |
| N-Boc-indole | Boiling Water | Water | 1 h | 95 |[2] |
Experimental Protocols
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Sodium Bicarbonate) (1.2 mmol, 1.2 eq.)
-
Deionized water
-
1 M HCl (optional, for workup)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base to the stirred solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (if a triethylamine was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
-
Purify further by column chromatography if necessary.
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution in vacuo to yield the deprotected amine.
NHS Esters for Amine-Reactive Conjugation
N-hydroxysuccinimide (NHS) esters are highly reactive functional groups that are widely used to form stable amide bonds with primary amines.[] This reactivity makes them ideal for bioconjugation, enabling the attachment of a wide variety of molecules, such as fluorescent dyes, biotin, and drugs, to proteins and other biomolecules.
Mechanism of NHS Ester Aminolysis and Competing Hydrolysis
The primary reaction of an NHS ester is aminolysis, where a primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[] However, in aqueous environments, a competing reaction, hydrolysis, can occur where water acts as the nucleophile, leading to the cleavage of the NHS ester and the formation of a carboxylic acid, rendering the molecule inactive for conjugation.[4]
Quantitative Data on NHS Ester Reactions
The efficiency of NHS ester conjugation is a balance between the rate of aminolysis and the rate of hydrolysis, which is significantly influenced by pH.
Table 3: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
|---|---|---|---|
| 7.0 | 0 | 4 - 5 hours | [5] |
| 8.0 | 25 | ~2-3 hours | [] |
| 8.5 | 25 | ~30-60 minutes | [] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | 25 | <10 minutes |[6] |
Table 4: Comparison of Aminolysis and Hydrolysis of NHS Esters
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Conjugation Efficiency | Reference |
|---|---|---|---|---|
| 7.0-7.5 | Moderate | Low | Moderate | [] |
| 8.0-8.5 | High | Moderate | High | [] |
| > 9.0 | Very High | High | Decreasing |[6] |
Note: The heterogeneous aminolysis rate constant on NHS-activated monolayers has been found to be significantly lower than the rate constant for hydrolysis, emphasizing the importance of optimizing reaction conditions for surface-based applications.[][4]
Experimental Protocol
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
NHS ester of the molecule to be conjugated (e.g., a fluorescent dye)
-
Reaction Buffer (0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]
-
Purify the protein conjugate from excess unreacted NHS ester and byproducts using a desalting column or dialysis.
Application in Drug Development: Antibody-Drug Conjugate (ADC) Synthesis
A prominent application of Boc-protected amines and NHS esters is in the synthesis of Antibody-Drug Conjugates (ADCs). In a typical workflow, a linker molecule is synthesized with a Boc-protected amine at one end and a functional group at the other that will be converted to an NHS ester. The cytotoxic drug is attached to this linker, followed by deprotection of the amine and subsequent conjugation to the antibody. A more direct approach involves using a linker that already contains an NHS ester to react with lysine residues on the antibody.
Experimental Protocol: ADC Synthesis via Lysine Conjugation
This protocol outlines a general method for the stochastic conjugation of a drug-linker payload, activated as an NHS ester, to the lysine residues of a monoclonal antibody.[][9][10]
Materials:
-
Monoclonal Antibody (mAb)
-
Drug-Linker-NHS ester construct
-
Conjugation Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Antibody Preparation: Exchange the buffer of the mAb solution into the Conjugation Buffer to the desired concentration (typically 5-10 mg/mL).
-
Payload Preparation: Dissolve the Drug-Linker-NHS ester in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution.
-
Conjugation Reaction:
-
Add the required volume of the payload stock solution to the mAb solution to achieve the desired molar excess (typically 5-10 fold excess of payload to mAb).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the conjugation by reacting with any remaining NHS esters. Incubate for 15-30 minutes.
-
Purification:
-
Purify the ADC from unconjugated payload, aggregated protein, and other reaction components using an SEC column equilibrated with the desired storage buffer.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Evaluate the binding affinity and cytotoxic activity of the final ADC.
-
Conclusion
Boc-protected amines and NHS esters are foundational tools in the fields of chemical biology and drug development. A thorough understanding of their chemical properties, reaction kinetics, and optimal experimental conditions is paramount for the successful synthesis of complex bioconjugates. The protocols and data presented in this guide offer a robust starting point for researchers to design and execute their own conjugation strategies, from simple labeling to the construction of sophisticated therapeutic agents like ADCs. Careful optimization of the parameters outlined herein will lead to more efficient, reproducible, and ultimately more effective outcomes in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 9. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG2-C2-NHS ester, a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding the chemical properties of this reagent is critical for its effective application in research and development.
Core Concepts: Structure and Functionality
This compound is a molecule composed of three key functional components:
-
Boc (tert-butyloxycarbonyl) Group: A protecting group for the primary amine, preventing it from reacting during the conjugation of the NHS ester. It is stable under basic and nucleophilic conditions but can be removed using strong acids.
-
PEG2 (Polyethylene Glycol) Linker: A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous solutions and provides flexibility to the conjugated molecule.
-
NHS (N-hydroxysuccinimide) Ester: A reactive group that readily couples with primary amines on target molecules (e.g., proteins, peptides, or antibodies) to form stable amide bonds.
Solubility Profile
The solubility of this compound is influenced by the interplay of its constituent parts. The presence of the hydrophilic PEG linker generally imparts good solubility in a range of solvents.[1][2] However, the non-sulfonated NHS ester moiety can limit its solubility in purely aqueous solutions.
For practical applications, it is recommended to first dissolve the compound in a water-miscible organic solvent before introducing it to an aqueous reaction mixture.
Table 1: Expected Solubility of this compound
| Solvent Type | Examples | Expected Solubility | Notes |
| Aprotic Organic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Recommended for preparing stock solutions.[3] |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Borate buffer | Limited to Moderate | The PEG linker enhances aqueous solubility, but high concentrations may require an organic co-solvent. |
| Chlorinated Organic Solvents | Dichloromethane (DCM), Chloroform | High | Useful for synthesis and purification but less common for bioconjugation reactions. |
| Alcohols | Ethanol, Methanol | Moderate to High | May be used, but care must be taken as they can potentially react with the NHS ester over time. |
Stability Characteristics
The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester and the acid sensitivity of the Boc group.
NHS Ester Stability
The NHS ester is susceptible to hydrolysis, a competing reaction to the desired amidation. The rate of hydrolysis is significantly influenced by pH and temperature. Higher pH and elevated temperatures accelerate the hydrolysis, leading to the formation of an inactive carboxylate.[][5]
Table 2: Factors Affecting the Stability of this compound
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 6.0) | Relatively stable | For storage of stock solutions (short-term). |
| Neutral (pH 7.0 - 7.5) | Moderate stability (half-life of hours) | Optimal for most conjugation reactions to balance reactivity and hydrolysis.[6] | |
| Basic (pH > 8.0) | Low stability (half-life of minutes) | Increases reaction rate with amines but also significantly increases hydrolysis.[6] | |
| Temperature | Low (4°C) | Increased stability | Recommended for slowing hydrolysis during reactions and for short-term storage of solutions. |
| Room Temperature | Moderate stability | Suitable for many conjugation reactions, but for shorter durations. | |
| Elevated (>25°C) | Decreased stability | Should be avoided. | |
| Moisture | Presence of water | Promotes hydrolysis | Store the solid reagent in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent condensation.[6] |
| Buffer Composition | Amine-containing buffers (e.g., Tris, glycine) | Reactive | These buffers will compete with the target molecule for reaction with the NHS ester and should be avoided during conjugation.[7] |
Boc Group Stability
The Boc protecting group is generally stable under the conditions required for NHS ester reactions (neutral to slightly basic pH). It is, however, readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is a common procedure for deprotection when the free amine is required for subsequent reactions.
Experimental Protocols
Protocol for Assessing NHS Ester Stability via UV-Vis Spectrophotometry
This protocol allows for the determination of the stability of this compound in a given buffer by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[3]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Dissolve a known quantity of this compound in anhydrous DMSO to a final concentration of 10-20 mg/mL. This should be prepared fresh.
-
Prepare the Reaction Solution: Dilute the stock solution in the desired aqueous buffer to a final concentration that gives an absorbance reading below 1.5 at 260 nm. A typical starting concentration is 0.1-0.5 mg/mL.
-
Monitor Hydrolysis:
-
Immediately after preparing the reaction solution, measure the absorbance at 260 nm at t=0.
-
Incubate the solution at a controlled temperature (e.g., 25°C).
-
At regular time intervals (e.g., every 15-30 minutes), take an aliquot and measure the absorbance at 260 nm.
-
Continue monitoring until the absorbance plateaus, indicating complete hydrolysis.
-
-
Determine the Half-Life: The half-life (t₁/₂) of the NHS ester in the chosen buffer can be calculated from the rate of increase in absorbance over time. The absorbance corresponding to 50% hydrolysis will be half of the final, plateaued absorbance.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for NHS Ester Stability Assay.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker designed for the sequential conjugation of biomolecules. This reagent features two distinct reactive termini separated by a hydrophilic polyethylene glycol (PEG) spacer. One terminus is an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond. The other terminus is a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[][2][3][][5]
The strategic inclusion of the acid-labile Boc protecting group allows for a controlled, stepwise conjugation strategy.[2] This is particularly valuable in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the assembly of different components is critical.[6][7][8][9][10] The NHS ester allows for the initial attachment of the linker to a protein or antibody. Following this initial conjugation, the Boc group can be chemically removed under acidic conditions to expose a new primary amine, which is then available for reaction with a second molecule of interest.[11][12][13]
The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces the potential for immunogenicity.[][] These application notes provide a detailed protocol for the covalent attachment of this compound to a protein, followed by the deprotection of the Boc group to prepare the protein-linker conjugate for subsequent reactions.
Reaction Mechanism and Workflow
The overall process involves two key chemical transformations: the acylation of protein primary amines by the NHS ester and the acidic cleavage of the Boc protecting group.
Step 1: Protein Labeling with NHS Ester The process begins with the nucleophilic attack of a primary amine from the protein (e.g., lysine side chain) on the carbonyl carbon of the NHS ester. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[14] This reaction is typically performed in a buffer with a pH of 7.2-8.5.[14]
Step 2: Boc Group Deprotection After the protein is labeled with the linker, the terminal amine is unmasked by removing the Boc group. This is achieved by treating the conjugate with a strong acid, most commonly trifluoroacetic acid (TFA). The acid protonates the Boc group, leading to its cleavage and the release of isobutene and carbon dioxide, regenerating the primary amine.[11][12][15]
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for protein conjugation.
Materials and Reagents
-
Protein: Antibody or other protein of interest (e.g., IgG), free of amine-containing stabilizers like Tris or glycine.
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate Buffer (0.1 M, pH 8.3). Ensure the buffer is amine-free.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deprotection Solution: Trifluoroacetic acid (TFA), Reagent Grade.
-
Scavenger (optional but recommended): Triisopropylsilane (TIS) or water.
-
Purification: Desalting columns (e.g., Sephadex G-25) or centrifugal filter units.
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4.
Experimental Protocols
This section details the step-by-step procedures for conjugating the Boc-protected linker to a protein and subsequently removing the Boc group.
Protocol 1: Conjugation of this compound to a Protein
This protocol is optimized for conjugating the linker to an antibody (e.g., IgG, ~150 kDa). Adjustments may be necessary for other proteins.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a calculated molar excess of the linker stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess of linker to protein is recommended.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Protein-Linker Conjugate:
-
Remove the excess, unreacted linker and NHS byproduct using size exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer like PBS, pH 7.4.
-
Collect fractions and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Pool the fractions containing the purified protein-linker conjugate. The conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
The chemical reaction for this step is visualized below.
Caption: NHS ester reaction with a protein's primary amine.
Protocol 2: Boc Deprotection of the Protein-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine. Caution: TFA is a strong, corrosive acid. Handle it with appropriate personal protective equipment in a chemical fume hood.
-
Preparation:
-
The purified protein-linker conjugate should be in a buffer that does not contain salts that may precipitate in acid, or it should be lyophilized. If in solution, ensure the protein concentration is known.
-
Prepare the deprotection solution. A common solution is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.
-
-
Deprotection Reaction:
-
If the conjugate is lyophilized, resuspend it in a minimal volume of the deprotection solution.
-
If the conjugate is in an aqueous buffer, add the TFA solution to a final concentration of 50-95%.
-
Incubate the reaction on ice for 30-60 minutes.
-
-
Removal of TFA and Purification:
-
The TFA must be removed promptly to avoid protein denaturation. This can be achieved by:
-
Desalting/Buffer Exchange: Immediately apply the reaction mixture to a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Centrifugal Filtration: Use a centrifugal filter unit with an appropriate molecular weight cutoff to exchange the buffer.
-
-
The resulting purified protein-linker-NH2 conjugate is now ready for subsequent conjugation reactions.
-
The deprotection reaction is illustrated in the diagram below.
Caption: Acid-catalyzed deprotection of the Boc group.
Data Presentation
Successful conjugation and deprotection should be confirmed analytically. The following table summarizes key parameters and expected outcomes for the labeling of a typical IgG antibody.
| Parameter | Recommended Range | Method of Analysis | Expected Outcome |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | N/A | To be optimized for desired Degree of Labeling (DOL). |
| Reaction Time (Conjugation) | 1 - 2 hours | N/A | Longer times may increase hydrolysis of the NHS ester. |
| Reaction pH (Conjugation) | 7.2 - 8.5 | pH meter | Optimal balance between amine reactivity and NHS ester stability. |
| Degree of Labeling (DOL) | 2 - 4 linkers per Ab | MALDI-TOF MS | A shift in the mass spectrum corresponding to the addition of the linker. |
| TFA Concentration (Deprotection) | 50 - 95% (v/v) | N/A | Sufficient to drive deprotection to completion. |
| Reaction Time (Deprotection) | 30 - 60 minutes | N/A | Balances complete deprotection with minimizing protein damage. |
| Purity of Final Conjugate | >95% | SDS-PAGE, SEC-HPLC | Single, sharp peaks/bands with minimal aggregation or fragmentation. |
| Yield (Protein Recovery) | >70% | Protein Assay (BCA, A280) | Acceptable recovery after two purification steps. |
Note: The Degree of Labeling (DOL) is the average number of linker molecules conjugated per protein. This must be determined experimentally as it depends on protein concentration, linker ratio, and reaction conditions.
References
- 2. benchchem.com [benchchem.com]
- 3. polysciences.com [polysciences.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. genscript.com [genscript.com]
- 12. jk-sci.com [jk-sci.com]
- 13. scispace.com [scispace.com]
- 14. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy. The Boc-NH-PEG2-C2-NHS ester is a heterobifunctional linker that offers several advantages in ADC development.
This linker incorporates a short, hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, a common challenge with hydrophobic payloads.[1][2] The N-hydroxysuccinimide (NHS) ester provides a highly efficient reactive group for conjugation to primary amines, such as the lysine residues on the surface of an antibody.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a staged conjugation strategy, where the payload can be attached to the linker before or after antibody conjugation, followed by deprotection to reveal a reactive handle for further modification or to modulate the linker's properties.[5]
These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker, along with a summary of relevant quantitative data to guide researchers in this field.
Data Presentation
The following tables summarize representative quantitative data for ADCs with PEGylated and non-cleavable linkers, which are relevant to ADCs developed using the this compound.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Varying Linker Chemistries
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 | Reference |
| ADC-1 | Cleavable (vc) | MMAE | BT-474 (HER2+) | ~1 x 10⁻¹⁰ M | [6] |
| ADC-2 | Non-cleavable (Cys-linker) | MMAE | BT-474 (HER2+) | ~1 x 10⁻¹¹ M | [6] |
| ADC-2 | Non-cleavable (Cys-linker) | MCF-7 (HER2-, bystander) | ~1 x 10⁻⁹ M | [6] | |
| ADC-3 | No PEG | MMAE | HER2+ | - | [7] |
| ADC-4 | 4 kDa PEG | MMAE | NCI-N87 (HER2+) | 31.9 nM | [7] |
| ADC-5 | 10 kDa PEG | MMAE | NCI-N87 (HER2+) | 111.3 nM | [7] |
| Free MMAE | - | MMAE | SKBR3 | 3.27 ± 0.42 nM | [8] |
| Free MMAE | - | MMAE | HEK293 | 4.24 ± 0.37 nM | [8] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: Plasma Stability and Pharmacokinetics of ADCs with PEG Linkers
| ADC Construct | Linker Type/PEG Length | In Vitro Plasma Stability (% Intact ADC after 7 days) | In Vivo Plasma Half-Life (hours) | Reference |
| ADC-A | Non-cleavable (PEG6) | Stable across most sites | Not specified | [9] |
| ADC-B | Cleavable (vc) | Not specified | Not specified | [9] |
| ADC-C | Short PEG (e.g., PEG4) | Moderate increase | Moderate increase | [10] |
| ADC-D | Long PEG (e.g., PEG24) | High | Significant increase | [10] |
| HM (No PEG) | - | - | 19.6 minutes | [7] |
| HP4KM (4 kDa PEG) | - | - | Significantly improved | [7] |
| HP10KM (10 kDa PEG) | - | - | Significantly improved | [7] |
Note: Pharmacokinetic parameters are highly dependent on the specific ADC and the animal model used.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the NHS ester linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF.[3][12] Do not store the reconstituted linker, as the NHS ester is susceptible to hydrolysis.[12]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.[3][12] The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) of the total reaction volume to maintain antibody integrity.[12][14]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.[12]
-
-
Quenching:
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis.[12]
-
Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the primary amine.
Materials:
-
Boc-protected antibody-linker conjugate
-
Anhydrous dichloromethane (DCM) (optional, for small molecule deprotection)
-
Trifluoroacetic acid (TFA)
-
Neutralization buffer (e.g., saturated sodium bicarbonate) (optional)
-
Desalting columns or dialysis equipment
Procedure:
-
Reaction Setup:
-
For antibody conjugates, the deprotection is typically performed in an aqueous acidic solution. The use of strong organic solvents like DCM is generally avoided to prevent denaturation.
-
Prepare a solution of the Boc-protected antibody-linker conjugate in a suitable buffer.
-
Carefully add a pre-determined concentration of TFA to the solution. The final TFA concentration needs to be optimized to ensure efficient deprotection without damaging the antibody. Start with a low concentration and titrate up as needed.
-
-
Deprotection Reaction:
-
Incubate the reaction mixture at room temperature for 1-2 hours, with gentle stirring.[5]
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS to detect the mass change).
-
-
Neutralization and Purification:
-
If necessary, neutralize the reaction by adding a neutralization buffer.
-
Immediately purify the deprotected ADC using a desalting column or dialysis to remove TFA and other small molecules.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A simple method that uses the Beer-Lambert law to calculate the average DAR based on the absorbance of the antibody and the payload at their respective maximum absorbance wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR, especially after reducing the ADC into its light and heavy chains.
-
Mass Spectrometry (MS): Provides the most accurate determination of the DAR distribution and average DAR by measuring the mass of the intact ADC or its subunits.
2. In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control ADC, and the free payload for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[15]
3. In Vitro Plasma Stability Assay:
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.[16]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[17]
-
Analysis: Quantify the amount of intact ADC and released payload at each time point using methods such as ELISA or LC-MS to determine the stability of the conjugate.[16]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of an ADC.
Payload Release Mechanism (Non-Cleavable Linker)
Caption: Payload release mechanism for an ADC with a non-cleavable linker.
Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)
Caption: Signaling pathway of the tubulin inhibitor MMAE, a common ADC payload.[7][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 10. Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. furthlab.xyz [furthlab.xyz]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation using Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and is particularly prominent in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features three key components:
-
A tert-butyloxycarbonyl (Boc) protected primary amine: This group provides a stable, temporary blockade of a reactive amine, allowing for sequential and controlled conjugation strategies. The Boc group can be removed under specific acidic conditions to reveal the primary amine for subsequent reactions.
-
A hydrophilic di-ethylene glycol (PEG2) spacer: The PEG spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, which can be beneficial for handling and in vivo applications.
-
An N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that efficiently forms stable amide bonds with primary aliphatic amines, such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[]
The strategic design of this linker allows for a two-step conjugation process. Initially, the NHS ester is reacted with a primary amine on a biomolecule. Subsequently, the Boc protecting group is removed to expose a new primary amine, which can then be conjugated to another molecule of interest. This application note provides detailed protocols for the use of this compound in bioconjugation, methods for characterization, and representative data.
Data Presentation
Table 1: Reagents and Typical Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Linker Molar Excess | 10 - 20 fold | This ratio may need optimization depending on the desired degree of labeling. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), Borate Buffer, or Bicarbonate Buffer | Must be amine-free (e.g., no Tris or glycine). |
| Reaction pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines.[] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive proteins. |
| Reaction Time | 30 minutes - 2 hours | Can be extended (e.g., overnight at 4°C) if necessary. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Added to stop the reaction by consuming unreacted NHS ester. |
| Organic Co-solvent | Anhydrous DMSO or DMF | To dissolve the this compound before adding to the aqueous reaction. |
Table 2: Representative Characterization of a Model Antibody-Linker Conjugate
| Analytical Method | Typical Result | Purpose |
| SDS-PAGE | Shift in molecular weight corresponding to the addition of the linker. | Visualize successful conjugation and assess purity. |
| SEC-HPLC Purity | >95% | Assess the purity of the conjugate and detect aggregation. |
| Average Drug-to-Antibody Ratio (DAR) by Mass Spectrometry | 4 - 6 | To determine the average number of linkers conjugated per antibody. A 20-fold molar excess of a PEG-NHS ester linker typically results in 4-6 linkers per antibody.[4][5] |
| Aggregation by SEC | <5% | To quantify the amount of undesirable aggregated product. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody)
This protocol describes the reaction of the NHS ester end of the linker with primary amines on a protein.
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of the Biomolecule:
-
If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the concentration of the biomolecule to 1-10 mg/mL in the Reaction Buffer.
-
-
Preparation of the Linker Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO or DMF. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM linker solution to the biomolecule solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected biomolecule conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Rotary evaporator or centrifugal evaporator
Procedure:
-
Lyophilize the Boc-protected conjugate to remove all water.
-
Dissolve the dried conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS if possible.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected conjugate (as a TFA salt) can be used directly in the next step or neutralized by dissolving the residue in a suitable buffer and adjusting the pH.
Visualizations
References
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker containing a Boc-protected amine, a two-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This reagent is a valuable tool in bioconjugation, drug delivery, and proteomics. The NHS ester moiety reacts specifically and efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2][][4] The PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate.[5] The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions for subsequent modifications, making it a key component in the synthesis of more complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[6][7][8]
These application notes provide a detailed overview of the reaction of this compound with primary amines, including the reaction mechanism, key experimental considerations, and detailed protocols for conjugation to proteins and small molecules.
Reaction Mechanism and Signaling Pathway
The reaction between this compound and a primary amine proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[]
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a model protein.
| Parameter | Condition | Expected Outcome | Notes |
| pH | 7.2 - 8.5 | High conjugation efficiency | Optimal pH for balancing amine reactivity and NHS ester hydrolysis.[] |
| < 7.0 | Low to no reaction | Primary amines are protonated and non-nucleophilic. | |
| > 8.5 | Decreased efficiency | Increased rate of NHS ester hydrolysis. | |
| Temperature | 4°C - 25°C | Controlled reaction | 4°C for longer reactions with sensitive proteins; room temperature for faster conjugation.[] |
| Molar Excess of NHS Ester | 10-50 fold | High degree of labeling | The exact ratio should be optimized for the specific application. |
| Reaction Time | 30 min - 2 hours | Sufficient for completion | Longer times may be needed at lower temperatures or concentrations.[] |
| Competing Reaction | Hydrolysis of NHS ester | Decreases yield | Half-life of NHS esters is in the order of hours at neutral pH.[] |
| Typical Yield | 70-95% | Varies with substrate | Yields are dependent on the number and accessibility of primary amines on the target molecule. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.4 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Workflow:
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[2]
-
Prepare NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[2]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Analysis: Characterize the resulting conjugate using methods such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the conjugation and determine the degree of labeling.
Protocol 2: Labeling of a Small Molecule with a Primary Amine
This protocol outlines the procedure for conjugating this compound to a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Purification system (e.g., flash chromatography or preparative HPLC)
Logical Relationship:
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule (1 equivalent) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) in an anhydrous aprotic solvent.
-
Addition of NHS Ester: Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove the base and any water-soluble byproducts. This may involve washing the organic layer with a mild acid, water, and brine.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Important Considerations
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, which increases with pH and temperature. It is crucial to prepare the NHS ester solution immediately before use and to perform the conjugation reaction within the recommended pH range.[]
-
Buffer Selection: Avoid buffers containing primary amines, as they will compete for reaction with the NHS ester.[2]
-
Boc Deprotection: The Boc protecting group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine for further functionalization.
-
Storage: Store this compound at -20°C in a desiccated environment to prevent degradation.
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. broadpharm.com [broadpharm.com]
- 4. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
Surface Modification of Nanoparticles with Boc-NH-PEG2-C2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using the heterobifunctional linker, Boc-NH-PEG2-C2-NHS ester. This linker is particularly valuable in drug delivery and bioconjugation, enabling the attachment of a polyethylene glycol (PEG) spacer to the nanoparticle surface, with a terminal Boc-protected amine group available for subsequent functionalization.
Introduction
This compound is a versatile crosslinking reagent designed for a two-step conjugation strategy. The N-Hydroxysuccinimide (NHS) ester end reacts efficiently with primary amine groups present on the surface of various nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles) to form a stable amide bond. The other end of the linker is a tert-butyloxycarbonyl (Boc) protected primary amine. This protecting group can be readily removed under mild acidic conditions, revealing a reactive amine that can be used for the covalent attachment of targeting ligands, imaging agents, or therapeutic payloads.
The short PEG spacer (PEG2) imparts increased hydrophilicity and stability to the nanoparticles in biological media. PEGylation is a well-established technique to reduce non-specific protein adsorption, prevent aggregation, and prolong circulation half-life in vivo.[1][2][]
Key Applications
-
Drug Delivery: Development of targeted drug delivery systems where a targeting moiety is conjugated after initial nanoparticle PEGylation.[4][5]
-
Bioconjugation: Covalent attachment of proteins, peptides, or antibodies to nanoparticle surfaces for diagnostic and therapeutic applications.[4][6]
-
Nanomedicine: Creation of multifunctional nanoparticles for simultaneous imaging and therapy (theranostics).[4]
-
Materials Science: Surface functionalization to enhance the biocompatibility and performance of materials in biological environments.[4][]
Experimental Data and Characterization
The successful modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after surface modification.
Table 1: Physicochemical Properties of Nanoparticles Before and After Surface Modification
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 105 ± 3 | 0.15 | +25.8 ± 1.5 |
| Boc-PEG-Functionalized Nanoparticles | 115 ± 4 | 0.18 | +15.2 ± 2.1 |
| Amine-PEG-Functionalized Nanoparticles (after Boc deprotection) | 116 ± 4 | 0.19 | +22.5 ± 1.8 |
Note: Data are representative and will vary depending on the core nanoparticle material, size, and surface amine density.
Table 2: Quantification of Surface Amine Groups
| Nanoparticle Stage | Surface Amine Density (amines/nm²) |
| Amine-Functionalized Nanoparticles (Bare) | ~1.5 |
| Boc-PEG-Functionalized Nanoparticles | Not Applicable |
| Amine-PEG-Functionalized Nanoparticles (after Boc deprotection) | ~1.2 |
Note: Surface amine density can be quantified using assays such as the fluorescamine assay.[8][9]
Experimental Protocols
This section provides detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles and the subsequent deprotection of the Boc group.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the reaction between the NHS ester on the linker and primary amines on the nanoparticle surface.
Workflow for Nanoparticle Conjugation
Caption: Workflow for conjugating the linker to nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or HEPES buffer, pH 7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Centrifugal filter units (with appropriate molecular weight cut-off for nanoparticle purification)
-
Deionized water
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated to form a homogenous suspension.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer to the desired concentration.
-
Conjugation Reaction: Add the linker solution to the nanoparticle dispersion. A molar excess of the linker (e.g., 10 to 100-fold molar excess relative to the estimated surface amine groups) is recommended to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker).
-
Quenching (Optional): To deactivate any unreacted NHS esters, add the quenching solution to a final concentration of 50 mM and stir for an additional 15-30 minutes.
-
Purification: Purify the Boc-PEG-functionalized nanoparticles to remove excess linker and byproducts. This is typically achieved by repeated cycles of centrifugation and resuspension in fresh buffer or by using centrifugal filter units. Perform at least three wash cycles.
-
Storage: Resuspend the purified Boc-PEG-nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.
Protocol 2: Boc Deprotection to Expose Primary Amine
This protocol describes the removal of the Boc protecting group to generate a free primary amine on the nanoparticle surface, ready for subsequent conjugation.
Workflow for Boc Deprotection
Caption: Workflow for removing the Boc protecting group.
Materials:
-
Boc-PEG-functionalized nanoparticles
-
Deprotection Solution: e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units
Procedure:
-
Preparation: Start with a pellet of purified Boc-PEG-functionalized nanoparticles or lyophilized powder.
-
Deprotection Reaction: Resuspend the nanoparticles in the deprotection solution. The volume should be sufficient to fully disperse the particles.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle stirring or occasional vortexing.[10]
-
Solvent Removal: Remove the TFA and DCM. This can be done by rotary evaporation or by carefully drying the sample under a gentle stream of nitrogen in a fume hood.
-
Purification: It is critical to remove all traces of acid. Resuspend the resulting amine-PEG-nanoparticles in PBS (pH 7.4) and wash them extensively using centrifugal filter units. Perform at least 3-5 wash cycles, checking the pH of the filtrate to ensure it has returned to neutral.[10]
-
Storage: Resuspend the final amine-PEG-nanoparticles in the desired buffer for storage or immediate use in subsequent conjugation reactions. Store at 4°C.
Characterization Methods
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of modification. An increase in size is expected after PEGylation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A decrease in positive charge is expected after reacting primary amines with the linker, followed by an increase after Boc deprotection.[8][9]
-
Nuclear Magnetic Resonance (NMR): Can be used to confirm the presence of PEG chains on the nanoparticle surface.[1][2][11]
-
Fluorescamine or Ninhydrin Assay: To quantify the number of primary amine groups on the nanoparticle surface before the initial reaction and after Boc deprotection.[8][9]
By following these protocols and characterization methods, researchers can successfully modify nanoparticle surfaces with this compound, creating a versatile platform for the development of advanced nanomaterials for drug delivery and other biomedical applications.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Boc-NH-PEG-NHS [nanocs.net]
- 8. Functionalizable Amine-based Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker that plays a significant role in modern drug delivery systems. Its structure comprises a Boc-protected amine, a hydrophilic di-ethylene glycol (PEG2) spacer, a two-carbon aliphatic chain (C2), and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties makes it a versatile tool for the covalent conjugation of amine-containing molecules, such as drugs, peptides, or targeting ligands, to various delivery platforms. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the NHS ester provides a reactive handle for efficient amine coupling. These application notes provide an overview of the utility of this compound in drug delivery, with a focus on its application in nanoparticle systems and as a linker for Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H26N2O8 |
| Molecular Weight | 374.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Reactive Groups | Boc-protected amine, NHS ester |
Applications in Drug Delivery
Surface Modification of Nanoparticles
This compound is an excellent reagent for the surface functionalization of nanoparticles, such as liposomes and polymeric nanoparticles. The NHS ester group reacts with primary amines on the nanoparticle surface, creating a stable amide bond and tethering the PEG linker. The Boc-protected amine can then be deprotected to expose a primary amine, which can be used for the subsequent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules. This "stealth" PEG layer helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticles.[1]
Illustrative Data for PEGylated Nanoparticles:
The following table presents representative data for doxorubicin-loaded liposomes surface-modified with a linker analogous to this compound, followed by conjugation of a targeting peptide.
| Parameter | Unmodified Liposomes | PEGylated Liposomes | Targeted PEGylated Liposomes |
| Particle Size (nm) | 110 ± 5 | 125 ± 7 | 130 ± 6 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | -8 ± 2 |
| Encapsulation Efficiency (%) | 92 ± 4 | 90 ± 3 | 89 ± 4 |
| Drug Loading (%) | 15 ± 2 | 14 ± 1.5 | 13.5 ± 1.8 |
| In Vitro Release at 24h (%) | 45 ± 5 | 30 ± 4 | 28 ± 3 |
Linker for Proteolysis Targeting Chimeras (PROTACs)
This compound is widely utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The linker plays a crucial role in a PROTAC's efficacy by dictating the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[6] The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.[7]
Illustrative Performance Data for a PROTAC Utilizing a PEG2 Linker:
The table below shows hypothetical data for a PROTAC targeting a kinase, synthesized using a linker analogous to this compound.
| Parameter | Value |
| Target Protein | Kinase X |
| E3 Ligase Recruited | Cereblon (CRBN) |
| DC50 (nM) | 25 |
| Dmax (%) | >95 |
| Cell Line | Human Cancer Cell Line |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Amine-Containing Drug to a Targeting Ligand using this compound
This protocol describes a two-step process for linking a drug to a targeting ligand.
Step 1: Reaction of this compound with the Amine-Containing Drug
-
Dissolution: Dissolve the amine-containing drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Purification: Upon completion, purify the Boc-protected drug-linker conjugate by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 2: Deprotection and Conjugation to the Targeting Ligand
-
Boc Deprotection: Dissolve the purified Boc-protected drug-linker conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of residual acid.
-
Activation of Targeting Ligand: In a separate flask, dissolve the targeting ligand containing a carboxylic acid group (1 equivalent) in anhydrous DMF. Add an activating agent such as HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes.
-
Conjugation: Add the deprotected drug-linker (as the TFA salt) to the activated targeting ligand solution. Stir at room temperature overnight.
-
Purification: Purify the final drug-linker-ligand conjugate by preparative HPLC.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
-
Nanoparticle Preparation: Prepare amine-functionalized nanoparticles (e.g., liposomes containing an amine-functionalized lipid) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Linker Conjugation: Dissolve this compound in DMSO to prepare a stock solution. Add the linker solution to the nanoparticle suspension at a 10-fold molar excess relative to the surface amines.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted linker by dialysis or size-exclusion chromatography.
-
Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and the presence of the Boc group.
-
Deprotection (Optional): For subsequent conjugation of a targeting ligand, deprotect the Boc group as described in Protocol 1, Step 2.1 and 2.2, followed by purification.
Visualizations
Caption: Workflow for drug-ligand conjugation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker containing a Boc-protected amine, a two-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This reagent is particularly valuable in bioconjugation and is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The NHS ester reacts efficiently with primary amines on proteins, peptides, or other molecules to form stable amide bonds, while the Boc-protected amine can be deprotected for subsequent conjugation steps.[3][] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate.[5]
These application notes provide detailed protocols for the conjugation of this compound to amine-containing molecules, guidelines for purification of the conjugate, and an overview of its application in PROTAC development.
Reaction Principle
The core of the conjugation reaction is the nucleophilic acyl substitution where a primary amine from a target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[] The reaction is highly selective for primary amines at a slightly basic pH.[6]
Key Experimental Parameters
Successful conjugation with this compound is dependent on several critical experimental parameters. The following table summarizes the recommended conditions.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | A pH below 7.2 will result in protonated, less reactive amines. A pH above 8.5 increases the rate of NHS ester hydrolysis, reducing conjugation efficiency.[7] |
| Reaction Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, or Borate buffers | Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete with the target molecule for reaction with the NHS ester.[8] |
| Stoichiometry (NHS Ester : Amine) | 1:1 to 20:1 molar excess of NHS ester | The optimal ratio is dependent on the target molecule. For proteins, a 10-20 fold molar excess is common. For smaller molecules, a lower excess (e.g., 1:1 to 5:1) may be sufficient and should be empirically determined.[8][] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2 hours to overnight) to minimize potential degradation of sensitive molecules.[8][10] |
| Reaction Time | 30 minutes to 4 hours (or overnight at 4°C) | Reaction progress can be monitored by techniques such as LC-MS.[11] |
| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is not readily soluble in aqueous buffers. A concentrated stock solution should be prepared in an organic solvent immediately before use and added to the aqueous reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of proteins.[8] |
Experimental Protocols
Protocol 1: General Conjugation to a Protein
This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by size-exclusion chromatography.
-
Protocol 2: Conjugation to a Small Molecule with a Primary Amine
This protocol is suitable for conjugating this compound to a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous DMF or DCM
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add a tertiary amine base (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1-1.5 equivalents) in anhydrous DMF or DCM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the small molecule solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method, such as preparative reverse-phase HPLC, to isolate the desired conjugate.
-
Purification and Characterization
The choice of purification method depends on the properties of the resulting conjugate.
| Purification Method | Principle | Best Suited For |
| Dialysis | Separation based on molecular weight cutoff. | Removing small, unreacted molecules from large protein conjugates.[] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | High-resolution separation of conjugates from unreacted reagents.[] |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Purification of small molecule-linker conjugates.[11] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Separating molecules with different charge properties after conjugation.[11] |
Characterization of the final conjugate can be performed using techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
HPLC: To assess purity.
-
NMR Spectroscopy: For structural elucidation of small molecule conjugates.
-
UV-Vis Spectroscopy: To determine the concentration of protein conjugates.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13][14]
The synthesis of a PROTAC using this linker typically involves:
-
Conjugation of the this compound to a ligand that binds the target protein.
-
Deprotection of the Boc group to reveal a primary amine.
-
Conjugation of the newly exposed amine to a ligand that binds an E3 ubiquitin ligase.
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for this compound conjugation to a protein.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Hydrolysis of NHS ester | Use anhydrous DMSO/DMF. Prepare NHS ester solution immediately before use. Ensure proper storage of the NHS ester. |
| Incorrect buffer pH | Verify the pH of the reaction buffer is between 7.2 and 8.5. | |
| Presence of primary amines in the buffer | Use an amine-free buffer like PBS, HEPES, or bicarbonate. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO/DMF below 10%. |
| Protein instability at reaction pH | Perform the reaction at 4°C or consider a different buffer system. | |
| Poor Yield after Purification | Inefficient purification method | Choose a purification method appropriate for the size and properties of the conjugate. |
| Non-specific binding to purification resin | Consider a different type of chromatography resin or modify the buffer conditions. |
These application notes and protocols provide a comprehensive guide for the successful use of this compound in bioconjugation experiments. For specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. nbinno.com [nbinno.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Modification using Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker that serves as a valuable tool in bioconjugation and drug development. This reagent facilitates the covalent attachment of a polyethylene glycol (PEG) spacer to peptides and proteins. The molecule features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a discrete PEG linker.
The NHS ester enables efficient and specific reaction with primary amines, such as the N-terminus or the ε-amine of lysine residues on a peptide, to form a stable amide bond.[] This reaction is typically performed in aqueous buffers at a slightly basic pH.[2] The PEG linker enhances the solubility and stability of the modified peptide.[] The Boc protecting group provides an orthogonal handle for subsequent conjugation steps after its removal under acidic conditions.
A primary application for this class of linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can be used to conjugate a ligand for a target protein, with the deprotected amine later being used to attach a ligand for an E3 ligase. The length and composition of the PEG linker are critical for optimizing the efficacy of PROTACs.[5]
These application notes provide detailed protocols for the modification of peptides with this compound, subsequent deprotection of the Boc group, and purification of the resulting conjugates.
Data Presentation
Table 1: Reaction Parameters for Peptide Modification with this compound
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The rate of aminolysis is favored over hydrolysis in this range. Higher pH increases the rate of hydrolysis of the NHS ester, reducing conjugation efficiency.[2] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize side reactions and degradation of sensitive peptides. |
| Stoichiometry (Linker:Peptide) | 1.5:1 to 10:1 molar excess | The optimal ratio depends on the number of available primary amines on the peptide and the desired degree of labeling. A higher excess may be needed for dilute peptide solutions. |
| Reaction Time | 30 minutes to 2 hours | Reaction progress should be monitored by a suitable analytical method such as LC-MS. |
| Solvent | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the peptide for reaction with the NHS ester and should be avoided.[2] |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Added at the end of the reaction to consume any unreacted NHS ester. |
Table 2: Influence of PEG Linker Length on PROTAC Efficacy (General Trends)
| Linker Length | Potential Impact on PROTAC Efficacy | Reference |
| Too Short | May cause steric hindrance, preventing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). | [6] |
| Optimal Length | Facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. This is often determined empirically. | [7] |
| Too Long | Can lead to a less stable ternary complex due to increased flexibility and may not effectively bring the target and E3 ligase into proximity for efficient ubiquitin transfer. | [6] |
Experimental Protocols
Protocol 1: Modification of a Peptide with this compound
This protocol describes the general procedure for conjugating this compound to a peptide containing primary amines.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 (or other amine-free buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain peptide solubility and stability.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Purify the PEGylated peptide from excess reagents and byproducts using a suitable chromatography method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying peptides. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size and can be effective for removing smaller molecules like the unreacted linker and quenching agent.
-
-
Analysis: Analyze the purified product by LC-MS to confirm the molecular weight of the modified peptide and assess purity.
Protocol 2: Boc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (for neutralization, if required)
-
Nitrogen or Argon gas
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in a minimal amount of DCM.
-
Deprotection:
-
Add a solution of 50% TFA in DCM to the dissolved peptide. A typical ratio is 1 mL of the TFA/DCM solution per 10-20 mg of peptide.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.
-
-
Solvent Removal: Remove the TFA and DCM by evaporation under a stream of nitrogen or by rotary evaporation.
-
Precipitation and Washing:
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying: Dry the peptide pellet under vacuum to remove all traces of ether.
-
Characterization: Confirm the complete removal of the Boc group by LC-MS analysis (a decrease in molecular weight of 100.12 Da). The deprotected peptide is now ready for subsequent conjugation reactions.
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: The Ubiquitin-Proteasome System in PROTAC action.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a versatile, heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] Its unique structure, featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the sequential and controlled linkage of two different molecules.[3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making this crosslinker particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4][]
The NHS ester facilitates the formation of stable amide bonds with primary amines on proteins, peptides, or other biomolecules, while the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for subsequent conjugation.[3][] This step-wise conjugation capability is essential for the precise construction of well-defined bioconjugates.
Chemical Structure and Properties
The chemical structure of this compound is characterized by three key functional components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust protecting group for the primary amine, which can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This allows for a two-step conjugation strategy.
-
PEG2 Spacer: The short di-ethylene glycol spacer arm is hydrophilic, which can improve the solubility and reduce the aggregation of the final conjugate. The PEG moiety can also influence the pharmacokinetic properties of the bioconjugate.
-
NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond.[]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H26N2O8 |
| Molecular Weight | 374.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis |
Applications
The heterobifunctional nature of this compound makes it a valuable tool in a variety of bioconjugation applications.
Synthesis of Antibody-Drug Conjugates (ADCs)
In ADC development, this crosslinker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody. Following purification, the Boc group is removed to reveal a primary amine, which can then be conjugated to a payload molecule.
Development of Proteolysis-Targeting Chimeras (PROTACs)
This compound is widely used as a linker in the synthesis of PROTACs.[1][2][4] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] The crosslinker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand.
Surface Modification and Immobilization
This crosslinker can be used to modify surfaces containing primary amines. The NHS ester reacts with the surface, and after deprotection of the Boc group, the free amine can be used to immobilize other molecules, such as peptides, proteins, or small molecules.
Experimental Protocols
General Considerations for Handling and Storage
-
Storage: this compound is moisture-sensitive. Store the reagent at -20°C in a desiccator.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent: Dissolve the crosslinker in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.
Protocol for Antibody Conjugation
This protocol describes the conjugation of this compound to an antibody, followed by deprotection of the Boc group to generate a reactive amine handle.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Deprotection Solution: Trifluoroacetic acid (TFA) in an appropriate solvent
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted crosslinker by size-exclusion chromatography using the Reaction Buffer as the eluent.
-
Boc Deprotection: Treat the purified antibody-linker conjugate with a deprotection solution (e.g., 50% TFA in DCM) for 30 minutes at room temperature.
-
Final Purification: Purify the deprotected antibody conjugate using size-exclusion chromatography to remove the deprotection reagents and byproducts.
Illustrative Data for Antibody Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| Molar Excess of Crosslinker | 5-fold | 10-fold | 10-fold |
| Reaction Time | 2 hours at RT | 2 hours at RT | 2 hours at RT |
| Average Linker-to-Antibody Ratio | 1.5 | 3.2 | 3.5 |
| Post-Conjugation Aggregation | < 2% | < 3% | < 5% |
Protocol for PROTAC Synthesis (Amide Bond Formation)
This protocol outlines a general procedure for coupling a molecule containing a primary amine (e.g., a ligand for a target protein or an E3 ligase) to this compound.
Materials:
-
Amine-containing molecule
-
This compound
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the amine-containing molecule and a 1.1-fold molar equivalent of this compound in anhydrous DMF.
-
Base Addition: Add 2-3 equivalents of DIPEA or TEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the product by reverse-phase HPLC.
-
Boc Deprotection: The Boc group can then be removed as described in the antibody conjugation protocol to reveal the amine for the next coupling step.
Illustrative Reaction Parameters for PROTAC Synthesis
| Parameter | Value |
| Equivalents of NHS Ester | 1.1 - 1.5 |
| Base | DIPEA |
| Equivalents of Base | 2 - 3 |
| Solvent | Anhydrous DMF |
| Reaction Time | 4 hours |
| Typical Yield | 60 - 80% |
Visualizations
Chemical Reaction Scheme
Caption: Amine-reactive conjugation chemistry.
Experimental Workflow for Antibody Conjugation
Caption: Step-by-step antibody conjugation workflow.
Logical Relationship in PROTAC Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-NH-PEG2-C2-NHS Ester Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting conjugation reactions involving Boc-NH-PEG2-C2-NHS ester. This bifunctional linker is commonly utilized in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is between 7.2 and 8.5.[][5] A pH of 8.3 to 8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[6] At a lower pH, the amine group is protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A2: It is critical to use amine-free buffers for your conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[7]
-
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Sodium bicarbonate buffer[8]
-
-
Incompatible Buffers:
-
Tris-buffered saline (TBS)
-
Glycine-containing buffers
-
If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation.
Q3: My conjugation yield is low. What are the potential causes?
A3: Low conjugation yield is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze to a non-reactive carboxylic acid.[7] Ensure that the this compound is stored in a desiccated environment at -20°C and brought to room temperature before opening to prevent condensation.[9][10] Use anhydrous solvents like DMSO or DMF to prepare stock solutions immediately before use.[11]
-
Incorrect pH: As discussed in Q1, a suboptimal pH can either reduce the nucleophilicity of the amine or accelerate hydrolysis of the NHS ester.[6] Verify the pH of your reaction buffer.
-
Suboptimal Molar Ratio: The molar excess of the this compound over the amine-containing molecule may be insufficient. For dilute protein solutions, a higher molar excess is often required to favor the conjugation reaction over hydrolysis.[11]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (see Q2) or other nucleophilic contaminants can compete with your target molecule.
-
Steric Hindrance: The primary amine on your target molecule may be sterically hindered, reducing its accessibility to the NHS ester.
Q4: I am observing unexpected side products in my reaction. What could they be?
A4: Besides the desired conjugate, several side products can form during the reaction.
-
Hydrolyzed NHS Ester: The most common side product is the hydrolyzed form of the this compound, which is a carboxylic acid.[7]
-
Reactions with other nucleophilic residues: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[12] These linkages are generally less stable than the amide bond formed with a primary amine.
-
Di- and poly-PEGylated species: If your target molecule has multiple accessible primary amines, you may obtain a mixture of products with varying degrees of PEGylation.
Q5: How should I monitor the progress of my conjugation reaction?
A5: Several analytical techniques can be used to monitor the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the starting materials, the desired product, and any side products by their mass-to-charge ratio.[13]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the starting materials from the more polar conjugated product.[14]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, an increase in the molecular weight of the protein band on an SDS-PAGE gel indicates successful conjugation.
Quantitative Data Summary
The following tables provide general guidelines for this compound conjugation reactions. Optimal conditions should be determined empirically for each specific application.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | pH 8.3-8.5 is often optimal.[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis but may require longer reaction times.[] |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C.[][11] |
| Molar Excess of NHS Ester | 1:1 to 20:1 (NHS ester:amine) | For dilute protein solutions, a higher excess (e.g., 20-fold) may be necessary.[11] |
| Solvent | Amine-free buffers (e.g., PBS, Borate) | Anhydrous DMSO or DMF for stock solutions.[11] |
Table 2: Hydrolysis Half-life of NHS Esters
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[5] |
| 8.6 | 4 | 10 minutes[5] |
Note: This data is for general NHS esters. The specific hydrolysis rate of this compound may vary.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol provides a general guideline. The optimal conditions, including molar excess and reaction time, should be determined for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Protein Solution:
-
Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Prepare NHS Ester Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution. A 10 to 20-fold molar excess of the NHS ester is a good starting point.[11]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight, with gentle stirring or rotation.[11]
-
-
Quench the Reaction:
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (gel filtration) or dialysis.[]
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and by LC-MS to confirm the identity and purity of the product.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. This compound | 2183440-73-3 [sigmaaldrich.com]
- 10. file.leyan.com [file.leyan.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Solution versus Gas-Phase Modification of Peptide Cations with NHS-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc-NH-PEG2-C2-NHS Ester Reactions
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Boc-NH-PEG2-C2-NHS ester conjugations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the concentration of the reactive deprotonated amine and minimizing the hydrolysis of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended. An ideal pH of 8.3-8.5 is often cited to achieve a good balance between reaction rate and NHS ester stability.
Q2: Which buffers are recommended for this reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate/carbonate buffer
-
HEPES buffer
-
Borate buffer
A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer.
Q3: Are there any buffers I should avoid?
A3: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules will react with the NHS ester, reducing the yield of your desired conjugate. However, Tris or glycine can be used at the end of the reaction to quench any unreacted NHS ester.
Q4: Will the recommended pH range affect the stability of the Boc protecting group?
A4: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and is stable under the neutral to slightly basic conditions (pH 7.2-8.5) recommended for the NHS ester reaction. Deprotection of the Boc group typically requires strong acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Therefore, the Boc group on your this compound will remain intact during the conjugation reaction.
Q5: What is NHS ester hydrolysis and how can I minimize it?
A5: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, becoming inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. To minimize hydrolysis:
-
Perform the reaction at the lower end of the optimal pH range if your amine is sufficiently reactive.
-
Prepare the NHS ester solution immediately before use.
-
Use anhydrous DMSO or DMF to dissolve the NHS ester before adding it to the aqueous reaction mixture.
-
Work with concentrated solutions of your target molecule to favor the aminolysis reaction over hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Suboptimal pH: The pH is too low, leading to protonated, non-reactive amines, or too high, causing rapid hydrolysis of the NHS ester. | Optimize the reaction pH within the 7.2-8.5 range. A good starting point is pH 8.3. |
| NHS Ester Hydrolysis: The NHS ester has hydrolyzed before reacting with the amine. | Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly. | |
| Presence of Competing Amines: The buffer or other components in the reaction mixture contain primary amines. | Use an amine-free buffer such as PBS, bicarbonate, or borate. | |
| Insufficient Molar Excess of NHS Ester: Not enough NHS ester is present to drive the reaction to completion. | Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point. | |
| No Conjugation | Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine). | Switch to a recommended amine-free buffer. |
| Degraded NHS Ester: The this compound was improperly stored and has hydrolyzed. | Store the NHS ester under dry conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Unexpected Side Products | Reaction with Other Nucleophiles: At higher pH, NHS esters can have side reactions with other nucleophilic residues like tyrosine and serine. | Perform the reaction at a lower pH (e.g., 7.2-7.5) if possible, and optimize the reaction time. |
| Boc Deprotection: Although unlikely under recommended conditions, accidental exposure to acidic conditions could lead to Boc group removal. | Ensure the reaction and purification steps are performed under neutral to basic conditions to maintain the Boc group's integrity. |
Data Presentation
Table 1: Recommended Buffers and pH Ranges for this compound Reactions
| Buffer | Recommended Concentration | Optimal pH Range | Notes |
| Sodium Phosphate | 0.1 M | 7.2 - 8.0 | A widely used and versatile buffer. |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | Effective at the higher end of the optimal pH range. |
| HEPES | 20 mM - 50 mM | 7.2 - 8.0 | A good non-interfering buffer option. |
| Borate | 50 mM - 100 mM | 8.0 - 9.0 | Can be used, but be mindful of potential interactions with your molecule. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life | | :---
preventing hydrolysis of Boc-NH-PEG2-C2-NHS ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-NH-PEG2-C2-NHS ester. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures, with a focus on preventing hydrolysis of the N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The primary cause of degradation is the hydrolysis of the NHS ester functional group. In the presence of water, the ester is cleaved, yielding an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This reaction is irreversible and prevents the desired conjugation to primary amines.
Q2: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the competing hydrolysis of the NHS ester.[1] At lower pH values, the amine group is protonated and less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly.[1]
Q3: What types of buffers should be avoided when working with NHS esters?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[1] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1] If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.[1] Recommended amine-free buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffer.[1]
Q4: How should I dissolve and handle my this compound to ensure its stability?
This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. For use, the ester should be dissolved in a dry (anhydrous) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] It is best to prepare fresh solutions for each experiment and discard any unused reconstituted reagent.[1] Do not store the reagent in solution.[1]
Q5: What is the main side reaction that competes with the desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide.[1] The rate of this hydrolysis is highly dependent on the pH, with the rate increasing as the pH becomes more alkaline.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[1] | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange before the reaction.[1] | |
| Insufficient molar excess of NHS ester | The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10% to avoid protein denaturation.[1] |
| Use of a hydrophobic NHS ester | Using a PEGylated NHS ester, such as this compound, helps to increase the hydrophilicity and solubility of the final conjugate.[1] | |
| Lack of Reproducibility | Inconsistent NHS ester activity | Due to their moisture sensitivity, the activity of NHS esters can vary between experiments. Always handle the reagent carefully and prepare fresh solutions.[1][2] |
| Variations in reaction conditions | Ensure consistent pH, temperature, and reaction time between experiments. |
Quantitative Data: Hydrolysis of NHS Esters
The rate of NHS ester hydrolysis is significantly influenced by pH. The following table summarizes the half-life of various PEGylated NHS esters at different pH values. While specific data for this compound is not available, these values provide a general guideline for the stability of similar compounds.
| NHS Ester Type | pH | Temperature (°C) | Half-life |
| Branched PEG-NHS | 7.4 | Room Temp | > 120 minutes |
| Branched PEG-NHS | 9.0 | Room Temp | < 9 minutes |
| Porphyrin-NHS Ester (P3-NHS) | 8.0 | Room Temp | 210 minutes |
| Porphyrin-NHS Ester (P3-NHS) | 8.5 | Room Temp | 180 minutes |
| Porphyrin-NHS Ester (P3-NHS) | 9.0 | Room Temp | 125 minutes |
| Porphyrin-NHS Ester (P4-NHS) | 8.0 | Room Temp | 190 minutes |
| Porphyrin-NHS Ester (P4-NHS) | 8.5 | Room Temp | 130 minutes |
| Porphyrin-NHS Ester (P4-NHS) | 9.0 | Room Temp | 110 minutes |
| Various PEG Active Esters | 8.0 | 25 | 0.75 - 33.6 minutes |
Data compiled from multiple sources.[3][4] Typically, the half-life of an NHS ester triples when the pH is lowered by one unit.
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO or DMF to the vial to create a stock solution. A common concentration is 10 mg/mL.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Use the solution immediately. Do not store the reconstituted reagent.[1]
Protocol 2: General Procedure for Conjugation to a Primary Amine-Containing Molecule (e.g., Protein)
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Molecule Preparation: Dissolve the amine-containing molecule in the reaction buffer. If the molecule is in an incompatible buffer, perform a buffer exchange.
-
Reaction Setup: While gently stirring, add the freshly prepared this compound solution to the molecule solution. A 10- to 50-fold molar excess of the NHS ester is typically recommended.[1] The final concentration of the organic solvent should be kept below 10%.[1]
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis or gel filtration (e.g., a desalting column).
Visualizations
Caption: Hydrolysis pathway of this compound in the presence of water.
Caption: Experimental workflow for conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Navigating Boc-NH-PEG2-C2-NHS Ester Solubility: A Technical Guide
For researchers and drug development professionals working with PROTACs and bioconjugation, Boc-NH-PEG2-C2-NHS ester is a valuable tool. However, its utility can be hampered by challenges related to its solubility in aqueous buffers, a critical step for successful conjugation to proteins and other biomolecules. This technical support center provides troubleshooting guidance and frequently asked questions to address these specific issues, ensuring your experiments proceed smoothly and efficiently.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, with a focus on solubility-related issues.
Problem 1: Precipitate forms when adding the dissolved this compound to the aqueous reaction buffer.
-
Possible Cause: The concentration of the this compound in the organic solvent stock solution is too high, leading to precipitation when diluted into the aqueous buffer. The final concentration of the organic solvent in the reaction mixture may also be too high, causing the protein or other biomolecules to precipitate.
-
Solution:
-
Reduce Stock Concentration: Prepare a more dilute stock solution of the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Optimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[1][2] Most proteins can tolerate this concentration, but it is crucial to determine the optimal concentration for your specific protein.
-
Stepwise Addition: Add the this compound stock solution to the reaction buffer slowly and with gentle vortexing to facilitate mixing and prevent localized high concentrations.
-
Problem 2: Low or inconsistent conjugation efficiency.
-
Possible Cause 1: Hydrolysis of the NHS ester. N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in aqueous buffers, a reaction that competes with the desired conjugation to primary amines. The rate of hydrolysis increases with increasing pH.[2]
-
Solution 1:
-
pH Control: Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5.[2] While the reaction with amines is faster at higher pH, so is hydrolysis. A pH of 7.4 offers a good compromise between reaction rate and stability. The half-life of NHS esters is significantly shorter at pH 8.6 (around 10 minutes at 4°C) compared to pH 7.0 (4-5 hours at 0°C).[2]
-
Fresh Reagents: Always prepare fresh stock solutions of this compound immediately before use. Do not store the reagent in solution, as it will hydrolyze over time.[3][4]
-
Temperature: Conduct the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3] Lower temperatures can help to minimize hydrolysis.
-
-
Possible Cause 2: Poor solubility of the NHS ester in the reaction mixture. If the this compound is not fully dissolved, the effective concentration available for the reaction is reduced.
-
Solution 2:
-
Initial Dissolution in Organic Solvent: Ensure the this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the aqueous buffer.[3][4]
-
Molar Excess: Use a 20-fold molar excess of the PEG NHS ester solution to the protein solution to drive the reaction towards conjugation.[3]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Moisture contamination of the solid this compound or the organic solvent. NHS esters are moisture-sensitive.[1][3]
-
Solution:
-
Proper Storage: Store the solid this compound at -20°C in a desiccated environment.[3]
-
Equilibrate to Room Temperature: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the cold powder.[1][3]
-
Use Anhydrous Solvents: Use high-quality, anhydrous DMSO or DMF to prepare the stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound, like most NHS esters, has poor solubility in aqueous buffers.[2] It should first be dissolved in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4]
Q2: What is the recommended concentration for the stock solution?
A2: A common starting concentration for the stock solution in DMSO or DMF is 10 mM.[3] However, you may need to adjust this based on the specific requirements of your experiment and to avoid precipitation upon addition to the aqueous buffer.
Q3: What buffers are compatible with NHS ester conjugation reactions?
A3: Use amine-free buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers at a pH between 7.2 and 8.5.[2] Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[2][3]
Q4: How can I stop the conjugation reaction?
A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[2] This will react with any remaining unreacted NHS ester.
Q5: How does the PEG component of the molecule affect its solubility?
A5: The polyethylene glycol (PEG) spacer is hydrophilic and generally increases the aqueous solubility of molecules.[5] While the NHS ester group itself has low aqueous solubility, the PEG linker in this compound likely improves its overall solubility characteristics compared to non-PEGylated NHS esters. However, initial dissolution in an organic solvent is still recommended.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Initial Solvent | Anhydrous DMSO or DMF | Overcomes the poor aqueous solubility of the NHS ester. |
| Stock Solution Concentration | 10 mM (starting point) | A balance to ensure sufficient concentration for reaction while minimizing precipitation risk. |
| Final Organic Solvent | < 10% (v/v) | Prevents precipitation of proteins and maintains their stability.[1] |
| Reaction pH | 7.2 - 8.5 | Optimal range for the reaction of NHS esters with primary amines.[2] |
| Reaction Buffer | Amine-free (e.g., PBS, Borate) | Avoids competing reactions with buffer components.[2][3] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can slow the rate of hydrolysis.[2] |
| Reaction Time | 30 - 60 minutes at RT, 2 hours at 4°C | Sufficient time for conjugation to occur.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to warm to room temperature before opening.[3]
-
Prepare a 10 mM stock solution by dissolving the required amount of the ester in high-quality, anhydrous DMSO or DMF. For example, for a 10 mM solution with a molecular weight of 374.39 g/mol , dissolve 3.74 mg in 1 mL of solvent.
-
Vortex the solution until the solid is completely dissolved.
-
Use the stock solution immediately. Do not store it for later use.[3]
Protocol for a Typical Conjugation Reaction
-
Prepare your protein or other amine-containing molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Slowly add the freshly prepared this compound stock solution to the protein solution while gently vortexing. Aim for a final organic solvent concentration of less than 10%.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[3]
-
To stop the reaction, you can add a quenching buffer such as Tris-HCl to a final concentration of 50 mM.
-
Remove the excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.
Visualizing the Process
Caption: A flowchart for troubleshooting common solubility and reactivity issues.
Caption: Competing reaction pathways for an NHS ester in an aqueous buffer.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. confluore.com [confluore.com]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
Technical Support Center: Purification of Boc-NH-PEG2-C2-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Boc-NH-PEG2-C2-NHS ester conjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what are its common applications?
A1: this compound is a chemical linker used in bioconjugation.[1][2][3] It features a Boc (tert-Butyloxycarbonyl) protecting group on a primary amine, a short polyethylene glycol (PEG) spacer (2 units), a C2 (ethyl) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.[1] Its primary application is to covalently attach this linker to molecules containing primary amines, such as proteins, peptides, or amine-modified oligonucleotides.[] The PEG spacer enhances water solubility, and the Boc group provides a protected amine for further chemical modifications after deprotection.[5] These types of linkers are often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3][6]
Q2: What is the primary challenge in working with NHS esters?
A2: The primary challenge is the hydrolysis of the NHS ester group.[7][][9][10] The NHS ester is sensitive to moisture and will react with water to form a non-reactive carboxylic acid.[10][11] This competing reaction reduces the efficiency of the desired conjugation with the target amine-containing molecule.[][9] The rate of hydrolysis increases significantly with higher pH.[12]
Q3: What are the most common methods for purifying PEGylated conjugates?
A3: The most common purification methods for PEGylated conjugates include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution.[13][14][] It is effective for removing unreacted, small-molecule NHS esters and byproducts from the much larger protein or biomolecule conjugate.[7][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity.[16][17] It can be very effective in separating the desired conjugate from unreacted starting materials and byproducts, especially if there is a significant difference in their hydrophobic character.
-
Ion Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[14] It can be useful for separating PEGylated proteins from their un-PEGylated counterparts, as the addition of the PEG linker can alter the protein's overall charge.
-
Dialysis and Desalting Columns: These methods are useful for removing small molecule impurities, such as excess NHS ester and the N-hydroxysuccinimide byproduct, from the final conjugate product.[7][9]
Q4: How should I store the this compound reagent?
A4: To minimize hydrolysis, the reagent should be stored at -20°C in a desiccated, inert atmosphere.[18][19] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[18][19][20] It is recommended to aliquot the reagent to avoid repeated freeze-thaw cycles.[]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your this compound conjugate.
Issue 1: Low Yield of the Final Conjugate
| Possible Cause | Recommended Solution |
| Hydrolysis of the NHS ester | Ensure proper storage and handling of the this compound to prevent moisture contamination.[7] Prepare the NHS ester solution immediately before use.[18][19][21] Perform the conjugation reaction in an amine-free buffer at a pH between 7.2 and 8.5.[][12] |
| Suboptimal Reaction Conditions | Empirically determine the optimal molar excess of the NHS ester to your target molecule; a 5- to 20-fold molar excess is a common starting point.[9] Ensure the concentration of your target molecule is sufficiently high, as low concentrations can favor hydrolysis.[] |
| Loss of Product During Purification | If using RP-HPLC, be aware that the Boc group can increase the hydrophobicity of your conjugate, potentially leading to strong binding to the column and poor recovery. Consider using a shallower gradient or a different column. For SEC, ensure the column is properly calibrated for the size of your conjugate. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted this compound or its hydrolyzed form | Use a desalting column or dialysis to remove small molecule impurities.[7][9] Size exclusion chromatography is also highly effective.[] |
| Unreacted Target Molecule (e.g., protein) | Optimize the conjugation reaction to drive it to completion (e.g., increase the molar excess of the NHS ester). Purification methods like RP-HPLC or IEC can often separate the conjugated product from the unreacted starting material.[16] |
| Non-specifically Bound Linker | The hydrolyzed linker can sometimes associate with the target molecule through non-covalent interactions (e.g., hydrophobic interactions from the Boc group). Washing with buffers of varying ionic strength or pH during purification might help disrupt these interactions. RP-HPLC is often effective at separating non-covalently bound species. |
Section 3: Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
-
Buffer Preparation: Prepare a conjugation buffer that is free of primary amines, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.0.[18][19]
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.[18][20]
-
NHS Ester Solution Preparation: Allow the vial of this compound to warm to room temperature.[18][19] Immediately before use, dissolve the required amount in a water-miscible organic solvent like anhydrous DMSO or DMF to a concentration of 10 mM.[18][20][21]
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS ester to the protein solution.[18][20] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[18][19]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[18][20]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) can be added to a final concentration of 20-50 mM.[10]
-
Purification: Proceed immediately to purification using SEC, RP-HPLC, or dialysis to remove unreacted reagents and byproducts.[18][20]
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column (e.g., a desalting column or a preparative SEC column) with a suitable buffer, such as PBS, according to the manufacturer's instructions.
-
Sample Loading: Apply the quenched reaction mixture to the column.
-
Elution: Elute the conjugate with the equilibration buffer. The larger conjugate will elute first, followed by the smaller, unreacted NHS ester and byproducts.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy or other appropriate methods to identify the fractions containing the purified conjugate.
Section 4: Quantitative Data Summary
The following table provides a summary of expected outcomes. Actual results may vary depending on the specific target molecule and experimental conditions.
| Parameter | Typical Range | Notes |
| Conjugation Efficiency | 30-70% | Highly dependent on reaction conditions and the reactivity of the target amines. |
| Final Purity (post-purification) | >95% | Achievable with optimized chromatography methods like RP-HPLC or SEC. |
| Recovery from Purification | 60-90% | Can be lower for RP-HPLC due to potential irreversible binding, especially with hydrophobic conjugates. |
Section 5: Visualizations
Diagram 1: Chemical Reaction and Competing Hydrolysis
Caption: Reaction scheme for NHS ester conjugation and the competing hydrolysis side reaction.
Diagram 2: Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound conjugates.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose potential causes of low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. selekt.biotage.com [selekt.biotage.com]
- 18. broadpharm.com [broadpharm.com]
- 19. confluore.com [confluore.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. lumiprobe.com [lumiprobe.com]
Technical Support Center: NHS Ester Bioconjugation
Welcome to our technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester crosslinker?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond.[1][2][3] In protein chemistry, this typically involves the N-terminal α-amine and the ε-amines of lysine residues.[1][4][] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][6][7][8][9]
Q2: My conjugation efficiency is very low. What are the common causes and how can I improve it?
A2: Low conjugation efficiency is a frequent issue. The most common causes are related to reaction conditions, buffer composition, and the properties of your target molecule.
-
Suboptimal pH: The reaction is highly pH-dependent.[7][8][10][11][12] Below pH 7.2, the primary amines are protonated and less nucleophilic, slowing the reaction.[7][8][10] Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction.[6][7][10][13]
-
NHS Ester Hydrolysis: This is the most significant side reaction.[1][6] The NHS ester reacts with water, becoming a non-reactive carboxylic acid and reducing the amount of reagent available for conjugation.[1] The rate of hydrolysis increases with pH.[6][9][10][13]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they compete with the target molecule for the NHS ester.[6][7][8][14]
-
Low Reactant Concentrations: At low protein concentrations, the competing hydrolysis reaction can outpace the desired conjugation reaction.[6][7]
-
Steric Hindrance: The primary amines on your protein may be inaccessible to the NHS ester due to the protein's three-dimensional structure.[7][15]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer is within the optimal pH 7.2-8.5 range using a calibrated pH meter.[7]
-
Optimize Temperature and Time: To minimize hydrolysis, consider performing the reaction at 4°C for a longer duration (e.g., overnight).[7][16] For slower reactions, a longer incubation at room temperature might be necessary.[7]
-
Increase Reactant Concentrations: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[7]
-
Use Amine-Free Buffers: Switch to a non-amine-containing buffer like phosphate, carbonate-bicarbonate, HEPES, or borate.[6][8]
-
Assess Amine Accessibility: If you have structural information for your protein, evaluate the accessibility of lysine residues.[7]
Q3: I'm observing aggregation or precipitation of my protein after adding the NHS ester reagent. What could be the cause?
A3: Protein aggregation is a common problem that can arise from several factors:
-
Reagent Solubility: Many non-sulfonated NHS esters have poor aqueous solubility and are first dissolved in an organic solvent like DMSO or DMF.[6][17] Adding this solution too quickly or having a high final concentration of the organic solvent can cause the reagent and/or the protein to precipitate.[16][17]
-
Over-labeling: The addition of too many crosslinker molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[16]
-
Hydrophobicity of the Crosslinker: If the crosslinker itself is hydrophobic, its conjugation to the protein surface can increase the overall hydrophobicity of the protein, promoting self-association.[16]
-
High Molar Excess of Reagent: Using a large molar excess of the NHS ester can lead to uncontrolled modification and aggregation.[18]
Troubleshooting Steps:
-
Proper Reagent Dissolution: Dissolve water-insoluble NHS esters in a minimal amount of high-quality, anhydrous DMSO or DMF and add it slowly to the protein solution while gently mixing.[16][17]
-
Optimize Molar Ratio: Reduce the molar excess of the NHS ester reagent in the reaction. A common starting point is a 5 to 20-fold molar excess.[16][18]
-
Control Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down aggregation processes.[16]
-
Buffer Optimization: Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.[18]
-
Consider a Water-Soluble Crosslinker: If using a hydrophobic NHS ester, consider switching to a water-soluble Sulfo-NHS ester version.[6][17]
Q4: Can NHS esters react with other functional groups on a protein besides primary amines?
A4: Yes, while the primary reaction is with amines, NHS esters can react with other nucleophilic groups, although generally to a lesser extent. These side reactions are more prominent at higher pH values.
-
Hydroxyl Groups: Serine, threonine, and tyrosine residues possess hydroxyl groups that can react with NHS esters to form unstable ester linkages.[1][19][20][21]
-
Sulfhydryl Groups: Cysteine residues have sulfhydryl groups that can also react, though the resulting thioester bond is less stable than an amide bond and can be displaced by amines.[2][19]
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the reaction buffer. The table below summarizes the half-life of a typical NHS ester at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[6][13]
Experimental Protocols
Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and NHS ester reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.[16][18] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[16][17] For water-soluble Sulfo-NHS esters, dissolve directly in the reaction buffer.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[16] Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[6][16]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6][8] The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.[16][17]
Visual Guides
Caption: Primary reaction pathway of NHS esters with amines versus common side reactions.
Caption: A logical workflow for troubleshooting low efficiency in NHS ester conjugations.
Caption: The impact of pH on the competing reactions of aminolysis and hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Steric effects - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-NH-PEG2-C2-NHS ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Boc-NH-PEG2-C2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C in a dark, dry place under an inert atmosphere. When stored as a powder, it can be stable for up to three years. For solutions in anhydrous solvents like DMSO or DMF, it is recommended to store them at -80°C for up to six months or at -20°C for one month.
Q2: What is the best way to handle this compound before use?
Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. It is crucial to use anhydrous solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), for dissolution and to prepare solutions fresh for each experiment.
Q3: What solvents and buffers are recommended for reactions with this compound?
This compound is soluble in organic solvents like DMSO and DMF. For conjugation reactions with primary amines (e.g., on proteins), amine-free buffers are essential to avoid competing reactions. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers, with an optimal pH range of 7.2 to 8.5.[1] Buffers containing primary amines, such as Tris or glycine, should be avoided in the reaction mixture as they will compete for the NHS ester.[1]
Q4: What is the primary side reaction to be aware of when using an NHS ester?
The primary competing side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylic acid. This reaction becomes more significant at higher pH values and in dilute solutions.[2][3]
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The rate of hydrolysis increases significantly with a rise in pH.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [2][4] |
| 8.6 | 4°C | 10 minutes | [2][4] |
Experimental Protocols
Detailed Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein to be labeled
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein. The final concentration of the organic solvent in the reaction mixture should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal incubation time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is a frequent issue that can arise from several factors. Use the following guide to identify and resolve the problem.
| Possible Cause | Recommended Action | Reference |
| Hydrolysis of NHS ester | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | [1][5] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. | [1] |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, borate, or carbonate. Avoid Tris and glycine buffers during the reaction. | [1] |
| Insufficient molar excess of NHS ester | Increase the molar ratio of the NHS ester to the target molecule. A 10- to 20-fold excess is a good starting point. | |
| Low concentration of reactants | Increase the concentration of the protein or other target molecule. Reactions are more efficient at higher concentrations. |
Visual Guides
Caption: Troubleshooting workflow for low or no conjugation yield.
Caption: General experimental workflow for protein conjugation.
References
Technical Support Center: Improving the Efficiency of Boc-NH-PEG2-C2-NHS Ester Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Boc-NH-PEG2-C2-NHS ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
The optimal pH range for NHS ester labeling reactions is between 7.2 and 8.5.[1][][3] Within this range, the primary amine groups on the target molecule are deprotonated and readily reactive with the NHS ester. At a pH below 7, the amine groups are protonated, rendering them unreactive.[4][5][6] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency.[4][5][6]
Q2: Which buffers are recommended for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for the NHS ester.[1] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate-bicarbonate buffer.[1][4][5] Buffers containing Tris (e.g., TBS) or glycine should be avoided.[1]
Q3: How should I prepare and store the this compound?
This compound is sensitive to moisture and should be stored desiccated, typically at -20°C.[1] The NHS ester should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][5] Do not store the NHS ester in an aqueous solution, as it will rapidly hydrolyze.[1]
Q4: What is the recommended molar excess of the NHS ester?
A molar excess of the NHS ester is generally used to drive the reaction to completion. For mono-labeling of proteins and peptides, an 8-fold molar excess is a common starting point.[4][6] However, the optimal molar excess can vary depending on the protein's structure and the number of accessible primary amines, so it may require optimization.[4]
Q5: My protein has precipitated after the labeling reaction. What could be the cause?
Protein precipitation post-labeling can occur if the labeling reagent is highly hydrophobic, causing the modified protein to aggregate.[1] To mitigate this, you can try optimizing the degree of labeling by reducing the molar excess of the NHS ester or shortening the reaction time.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling.
Issue 1: Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[1] |
| Presence of Primary Amines in Buffer | Ensure your buffer (including the buffer the protein was stored in) does not contain primary amines like Tris or glycine. If needed, perform a buffer exchange into a recommended buffer (e.g., PBS) via dialysis or a desalting column before labeling.[1] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction.[1][4][5] Avoid exposing the stock reagent to moisture. |
| Suboptimal Reaction Time/Temperature | For slower reactions, a longer incubation at room temperature (1-4 hours) may be beneficial.[4][5][6] If hydrolysis is a concern, perform the reaction at 4°C overnight.[1] |
| Insufficient Reactant Concentration | If possible, increase the concentration of your target molecule and/or the molar excess of the NHS ester.[1] |
| Inaccessible Primary Amines on Target | The primary amines on the target molecule may be sterically hindered. While difficult to address without protein engineering, ensuring proper protein folding can help. |
Issue 2: High Background or Non-Specific Labeling
| Potential Cause | Troubleshooting Steps |
| Excess NHS Ester | Reduce the molar excess of the this compound in the reaction. |
| Prolonged Reaction Time | Decrease the incubation time of the labeling reaction. |
| Inefficient Quenching | After the desired reaction time, add a quenching reagent with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester. |
| Inadequate Purification | Use an appropriate purification method, such as gel filtration or dialysis, to effectively remove unreacted labeling reagent.[5][6] |
Experimental Protocols
General Protocol for this compound Labeling
-
Preparation of Target Molecule:
-
Preparation of NHS Ester Solution:
-
Labeling Reaction:
-
Purification:
Quantitative Data Summary
Table 1: Influence of pH and Temperature on NHS Ester Half-Life
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours[3] |
| 8.6 | 4°C | 10 minutes[3] |
Note: These values are general for NHS esters and can vary based on the specific molecule and buffer conditions.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range |
| pH | 7.2 - 8.5[1][][3] |
| Temperature | 4°C to Room Temperature[1][5][6] |
| Reaction Time | 30 minutes to Overnight[1][][5][6] |
| Molar Excess (NHS:Biomolecule) | 8:1 (starting point, requires optimization)[4][6] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[1][4][5] |
Visualizations
Caption: Experimental workflow for this compound labeling.
References
Technical Support Center: Challenges in PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of PROTACs utilizing polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in PROTAC synthesis?
A1: PEG linkers are frequently employed in PROTAC design due to several beneficial properties. Their hydrophilic nature, stemming from the repeating ethylene glycol units, enhances the aqueous solubility of the often large and hydrophobic PROTAC molecules.[][2][3] This improved solubility can be advantageous for both in vitro assays and in vivo applications.[] Additionally, the flexibility of PEG linkers allows the PROTAC molecule to adopt various conformations, which can be crucial for the successful formation of a stable ternary complex between the target protein and the E3 ligase.[2] The length of PEG linkers is also easily tunable, enabling the systematic optimization of the distance between the two ends of the PROTAC for maximal degradation efficiency.[3]
Q2: What are the most common challenges encountered when synthesizing PROTACs with PEG linkers?
A2: While advantageous, PEG linkers introduce several challenges during PROTAC synthesis and development. These include:
-
Solubility Issues: While PEG linkers generally improve the final PROTAC's solubility, the intermediates during synthesis can sometimes have poor solubility in common organic solvents, complicating reaction setup and purification.
-
Purification Difficulties: The inherent properties of PEG linkers, such as their neutrality and hydrophilicity, can make chromatographic purification challenging. PEGylated PROTACs may co-elute with unreacted starting materials or other PEG-containing impurities.[4]
-
Product Aggregation: The flexible nature of long PEG chains can sometimes promote intermolecular interactions, leading to aggregation of the final PROTAC product, which can affect its biological activity and characterization.[]
-
Characterization Complexity: The polydispersity of some PEG reagents and the presence of the flexible chain can complicate the interpretation of analytical data from techniques like NMR and mass spectrometry.[5]
-
Reduced Cell Permeability: Excessively long PEG chains can increase the polar surface area of the PROTAC, potentially hindering its ability to passively diffuse across the lipophilic cell membrane.[6][]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to a decrease in degradation efficiency. The flexibility of PEG linkers can sometimes exacerbate this effect.[8][9][10]
Q3: How does the length of the PEG linker impact PROTAC efficacy?
A3: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's degradation efficiency.[] An optimal linker length is required to facilitate the formation of a stable and productive ternary complex.[11] If the linker is too short, it may cause steric hindrance between the target protein and the E3 ligase, preventing complex formation.[] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[] The ideal linker length is target-dependent and must be determined empirically for each new PROTAC system.[11]
Troubleshooting Guides
Issue 1: Poor Solubility of PROTAC or Intermediates During Synthesis
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Solvent System: The polarity of the reaction solvent may not be suitable for the PEGylated compound. | Solution: Experiment with a range of solvents or solvent mixtures with varying polarities. For example, a mixture of a polar aprotic solvent like DMF or NMP with a less polar solvent like DCM might improve solubility. Consider using more polar solvents like DMSO, but be mindful of its potential to interfere with certain reactions. |
| Aggregation of PEGylated Molecules: The flexible PEG chains can lead to intermolecular interactions and aggregation, reducing solubility. | Solution: Try adding a small amount of a co-solvent that can disrupt these interactions, such as isopropanol or n-butanol. Gentle heating of the reaction mixture (if the reactants are stable at higher temperatures) can also help to break up aggregates and improve solubility. |
| Salt Formation: If your molecule has basic or acidic functional groups, it may have formed a salt with low solubility in the reaction medium. | Solution: Adjust the pH of the reaction mixture by adding a non-nucleophilic base (e.g., DIPEA) or a mild acid to see if solubility improves. Ensure that any starting materials that are salts (e.g., HCl or TFA salts) are properly neutralized before the reaction. |
Issue 2: Difficulty in Purifying the Final PEGylated PROTAC
| Possible Cause | Troubleshooting Strategy |
| Co-elution of Impurities in Normal-Phase Chromatography: PEGylated compounds often exhibit poor behavior on silica gel, leading to streaking and co-elution with impurities.[12] | Solution: Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. This is the standard and most effective method for purifying polar molecules like PEGylated PROTACs.[4][12] |
| Complex Mixture of Products: The reaction may have produced a mixture of the desired product, unreacted starting materials, and PEG-related byproducts.[4] | Solution: A multi-step purification strategy is often necessary. Consider an initial purification step like size-exclusion chromatography (SEC) to remove smaller impurities, followed by a high-resolution technique like RP-HPLC for final polishing.[4] |
| Presence of Positional Isomers: If the PEG linker can attach to multiple sites on the PROTAC, a mixture of isomers may be formed, which can be difficult to separate.[4] | Solution: Optimize the reaction conditions to favor the formation of a single isomer. If isomer formation is unavoidable, high-resolution analytical techniques like analytical RP-HPLC or ion-exchange chromatography (IEX) may be required to separate them.[4] |
Issue 3: Observation of a Pronounced "Hook Effect"
| Possible Cause | Troubleshooting Strategy |
| Formation of Non-productive Binary Complexes at High Concentrations: At high concentrations, the PROTAC is more likely to bind to either the target protein or the E3 ligase individually, rather than forming the productive ternary complex.[9][10] | Solution: Perform a wide dose-response experiment to determine the optimal concentration range for degradation and to identify the onset of the hook effect.[13] Subsequent experiments should be conducted at concentrations below the hook effect threshold. |
| Suboptimal Linker Conformation: The flexibility of the PEG linker may lead to conformations that favor the formation of binary complexes.[8] | Solution: Experiment with linkers of different lengths or compositions. Introducing some rigidity into the linker, for example by incorporating cyclic structures, may help to pre-organize the PROTAC into a conformation that favors ternary complex formation.[2] |
| High Affinity of Individual Ligands: If the warhead and the E3 ligase ligand have very high affinities for their respective proteins, this can favor the formation of binary complexes.[8] | Solution: Consider using ligands with slightly lower affinities. Potent degradation is often driven by the stability of the ternary complex rather than the absolute affinity of the individual ligands.[8] |
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM)[14] | Dmax (%)[14] |
| PROTAC 1 | 0 PEG units (alkyl) | 785.0 | 4.2 | 155.6 | >5000 | <10 |
| PROTAC 2 | 1 PEG unit | 829.0 | 3.8 | 164.9 | 500 | 40 |
| PROTAC 3 | 2 PEG units | 873.1 | 3.4 | 174.2 | 100 | 75 |
| PROTAC 4 | 4 PEG units | 961.2 | 2.6 | 192.7 | <50 | >90 |
Note: The data presented is a representative example compiled from literature and is intended for illustrative purposes. Actual values will vary depending on the specific PROTAC system.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a general two-step synthesis of a PROTAC using a bifunctional PEG linker with a carboxylic acid and an amine terminus.
Materials:
-
E3 ligase ligand with a free amine (e.g., pomalidomide-NH2)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-NH2)
-
Target protein ligand with a free carboxylic acid
-
Coupling reagents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
RP-HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Coupling of E3 Ligase Ligand to PEG Linker
-
Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU (1.2 eq), HOBt (1.2 eq)) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the E3 ligase-linker intermediate by RP-HPLC.
Step 2: Coupling of Target Protein Ligand to the Intermediate
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.
-
Add the coupling reagents and DIPEA as in Step 1.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the final PROTAC product by RP-HPLC.
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR (¹H and ¹³C).[]
Protocol 2: Caco-2 Permeability Assay for PROTACs
This protocol provides a general method for assessing the intestinal permeability of a PROTAC using the Caco-2 cell line.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compound
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of the PROTAC in the transport buffer. To improve solubility and reduce non-specific binding, 0.25-4% bovine serum albumin (BSA) can be added to the buffer.[16]
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.[17]
-
To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[17]
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[15]
Mandatory Visualizations
References
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
avoiding aggregation of protein conjugates with Boc-NH-PEG2-C2-NHS ester
Welcome to the technical support center for Boc-NH-PEG2-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common issues, particularly the aggregation of protein conjugates during and after the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation, often for creating antibody-drug conjugates (ADCs) or PROTACs.[1][2] It consists of three key parts:
-
Boc Group (tert-butyloxycarbonyl): A protecting group for the terminal amine. It is stable under many reaction conditions but can be removed using a strong acid like trifluoroacetic acid (TFA) to reveal a primary amine for subsequent reactions.[3][4]
-
PEG2 Spacer (Polyethylene Glycol): A short, hydrophilic two-unit PEG linker. PEGylation is known to increase the solubility and stability of proteins, reduce aggregation, and minimize non-specific binding.[5][6][7]
-
NHS Ester (N-hydroxysuccinimide ester): A reactive group that specifically targets primary amines, such as the side chain of lysine residues on a protein's surface, to form a stable, covalent amide bond.[][9]
Q2: Why is my protein conjugate aggregating after labeling with this linker?
A2: Protein aggregation after labeling is a common issue that can arise from several factors:
-
Over-labeling: Modifying too many primary amines on the protein surface can alter its net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and aggregation.[10][11]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical. NHS ester reactions are most efficient at a pH of 7.2-8.5.[12][13] Incorrect pH can lead to low efficiency or increased hydrolysis of the NHS ester.
-
Linker Hydrophobicity: While the PEG spacer enhances hydrophilicity, other parts of a conjugated molecule (if the Boc-amine is used to attach a hydrophobic drug, for example) can increase the overall hydrophobicity of the conjugate, promoting aggregation.
-
Protein Instability: The protein itself may be inherently unstable at the concentration or in the buffer conditions required for the conjugation reaction.
-
Reagent Solubility: The NHS ester may have limited aqueous solubility and can precipitate if not properly dissolved in an organic co-solvent like DMSO or DMF before being added to the aqueous protein solution.[10][14]
Q3: How do I remove the Boc protecting group and is it always necessary?
A3: The Boc group is typically removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][15] Whether you need to remove it depends entirely on your experimental design. If the goal is simply to PEGylate your protein, the Boc group can be left on. If you intend to use the terminal amine for a second conjugation step (e.g., attaching another molecule), then deprotection is a necessary subsequent step.
Q4: What is the best way to purify the final conjugate and remove aggregates?
A4: Size Exclusion Chromatography (SEC) is the most effective and widely used method for purifying protein conjugates and separating monomers from aggregates and dimers.[16][17][18] SEC separates molecules based on their hydrodynamic radius (size in solution), making it ideal for this purpose. Dialysis or the use of desalting columns can also be used to remove excess, unreacted linker and byproducts from the reaction mixture.[10]
Troubleshooting Guide: Protein Aggregation
This guide provides a systematic approach to diagnosing and solving aggregation issues.
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation/Turbidity on Reagent Addition | Reagent Solubility: The NHS ester is precipitating from solution. | Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it slowly and with gentle mixing to the protein solution. The final concentration of the organic solvent should typically be below 10%.[14] |
| High Molar Excess: A very high concentration of the linker is causing precipitation or rapid, uncontrolled protein modification. | Reduce the molar excess of the linker. Perform a titration to find the optimal ratio (see Protocol 2). Start with a molar excess in the range of 5- to 20-fold.[13][19] | |
| High Percentage of Aggregates Post-Reaction (Detected by SEC) | Over-labeling: Too many lysine residues have been modified, altering the protein's physicochemical properties. | Systematically lower the molar ratio of NHS ester to protein. Even a small change can significantly impact the degree of labeling and subsequent aggregation.[11] |
| Incorrect Buffer pH: The reaction pH is outside the optimal 7.2-8.5 range.[12] | Ensure your buffer is amine-free (e.g., PBS, HEPES, Borate) and the pH is correctly adjusted. Avoid Tris or glycine buffers as they compete in the reaction.[14][20] | |
| Protein Concentration: The protein concentration is too high, promoting intermolecular interactions and aggregation. | Reduce the protein concentration. While higher concentrations can improve labeling efficiency, they also increase the risk of aggregation. A range of 1-5 mg/mL is a common starting point.[21] | |
| Aggregation During Purification or Storage | Suboptimal Buffer Formulation: The final storage buffer does not sufficiently stabilize the conjugate. | Screen different storage buffers. Consider adding excipients like arginine, polysorbate, or glycerol, which are known to enhance protein stability and reduce aggregation.[10] |
| Freeze-Thaw Instability: The conjugate is sensitive to damage from ice crystal formation during freezing and thawing cycles. | Aliquot the final conjugate into single-use volumes to avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant like glycerol (up to 20-50%) before freezing.[21] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a starting point for labeling a protein with this compound.
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.5-8.0). Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: While gently stirring the protein solution, add the dissolved NHS ester to achieve the desired molar excess (e.g., a 10-fold molar excess). Ensure the final DMSO concentration remains below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. Longer incubation at a lower temperature can sometimes reduce aggregation.[10]
-
Quenching (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will consume any unreacted NHS ester.[12]
-
Purification: Remove unreacted linker and purify the conjugate using a desalting column or Size Exclusion Chromatography (SEC). SEC is recommended to simultaneously remove aggregates.
Protocol 2: Optimizing Molar Ratio to Minimize Aggregation
The degree of labeling is a critical parameter. This experiment helps determine the optimal linker-to-protein ratio.
-
Set up Parallel Reactions: Prepare multiple small-scale reactions as described in Protocol 1. Vary the molar excess of the NHS ester for each reaction (e.g., 3:1, 5:1, 10:1, 20:1).
-
Incubate and Purify: Incubate all reactions under identical conditions. Purify each sample using an analytical SEC column to separate the monomeric conjugate from aggregates and unreacted protein.
-
Analyze Results: Integrate the peak areas from the SEC chromatograms to calculate the percentage of monomer, aggregate, and any other species for each reaction condition.
-
Select Optimal Ratio: Choose the highest molar ratio that provides a sufficient degree of labeling (if measurable) without leading to an unacceptable level of aggregation (e.g., >5%).
Quantitative Data Summary
Table 1: Example Effect of Molar Ratio on Labeling and Aggregation
The following table illustrates typical results from an optimization experiment as described in Protocol 2 for a hypothetical monoclonal antibody (mAb).
| Molar Ratio (Linker:Protein) | % Monomer | % Aggregate | % Unlabeled Protein |
| 3:1 | 92 | 2 | 6 |
| 5:1 | 88 | 5 | <1 |
| 10:1 | 75 | 18 | <1 |
| 20:1 | 55 | 35 | <1 |
Based on these hypothetical results, a 5:1 molar ratio would be optimal, as it achieves near-complete labeling with minimal aggregation.
Visual Guides and Workflows
Diagrams
Caption: Troubleshooting decision tree for protein conjugate aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. benchchem.com [benchchem.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-NH-PEG2-C2-NHS Ester vs. Alternative Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the choice of a chemical crosslinker is paramount to the efficacy and stability of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Boc-NH-PEG2-C2-NHS ester has emerged as a versatile tool, offering a unique combination of a protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides an objective comparison of this compound with other widely used crosslinkers, supported by established experimental protocols to empower researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a heterobifunctional crosslinker designed for multi-step conjugation strategies. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle for orthogonal chemistry, allowing for the sequential attachment of different molecules. The short, two-unit PEG spacer enhances aqueous solubility and can reduce steric hindrance during conjugation. The NHS ester efficiently reacts with primary amines on proteins and other biomolecules to form stable amide bonds.
This guide will compare this compound against three classes of alternative crosslinkers:
-
Longer-Chain PEG-NHS Esters (e.g., Boc-NH-PEG4-C2-NHS Ester): Differing in the length of the hydrophilic PEG spacer.
-
Non-PEG Heterobifunctional Crosslinkers (e.g., SMCC): Lacking a PEG spacer and utilizing a different reactive group (maleimide) for sulfhydryl targeting.
-
Water-Soluble Non-PEG Heterobifunctional Crosslinkers (e.g., Sulfo-SMCC): A sulfonated analog of SMCC with enhanced aqueous solubility.
The comparison will focus on key performance indicators: reactivity and efficiency, stability, solubility, and the impact on the resulting bioconjugate's properties.
Structural and Functional Comparison
| Feature | This compound | Longer-Chain PEG-NHS Ester (e.g., PEG4) | SMCC (non-PEG) | Sulfo-SMCC (non-PEG) |
| Reactive Group 1 | Boc-protected Amine | Boc-protected Amine | NHS Ester (Amine-reactive) | Sulfo-NHS Ester (Amine-reactive) |
| Reactive Group 2 | NHS Ester (Amine-reactive) | NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | Maleimide (Sulfhydryl-reactive) |
| Spacer Arm | Short PEG (2 units) | Longer PEG (e.g., 4 units) | Cyclohexane | Cyclohexane |
| Solubility | Moderately water-soluble, soluble in organic solvents | Increased water solubility | Requires organic solvent | Water-soluble[1] |
| Key Advantage | Orthogonal chemistry, hydrophilicity | Enhanced hydrophilicity and longer spacer | Well-established for ADCs | Water-soluble for aqueous reactions |
Quantitative Performance Comparison
Table 1: Reactivity and Stability
| Parameter | This compound | Longer-Chain PEG-NHS Ester | SMCC | Sulfo-SMCC |
| NHS Ester Half-life (pH 7, 4°C) | ~4-5 hours (estimated) | ~4-5 hours (estimated) | ~4-5 hours (estimated) | More stable than NHS ester |
| NHS Ester Half-life (pH 8.6, 4°C) | ~10 minutes (estimated)[2] | ~10 minutes (estimated) | ~10 minutes (estimated) | More stable than NHS ester |
| Boc Group Stability | Stable to bases and nucleophiles | Stable to bases and nucleophiles | N/A | N/A |
| Boc Group Cleavage Conditions | Mild acidic conditions (e.g., TFA) | Mild acidic conditions (e.g., TFA) | N/A | N/A |
| Maleimide Stability (pH 7) | N/A | N/A | Relatively stable | Relatively stable |
Table 2: Physicochemical Properties and Conjugate Characteristics
| Parameter | This compound | Longer-Chain PEG-NHS Ester | SMCC | Sulfo-SMCC |
| Aqueous Solubility | Moderate | High | Low | High[1] |
| Organic Solvent Solubility | High | High | High | Low |
| Impact on Conjugate Solubility | Increases | Significantly increases | May decrease | May increase slightly |
| Potential for Aggregation | Low | Very Low | Higher | Moderate |
| Immunogenicity | Low | Low | Potentially immunogenic | Potentially immunogenic |
Experimental Protocols for Comparative Analysis
To generate the quantitative data for the tables above and to fully characterize the performance of these crosslinkers, the following experimental protocols are provided.
Determination of NHS Ester Reactivity and Hydrolysis Rate by UV-Vis Spectrophotometry
This protocol allows for the assessment of the stability of the NHS ester group, a critical factor in conjugation efficiency. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored by the increase in absorbance at 260-280 nm.[2][3]
Materials:
-
NHS ester-containing crosslinker (this compound, SMCC, etc.)
-
Amine-free buffer at various pH values (e.g., 50 mM phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the NHS ester crosslinker in a water-miscible organic solvent like DMSO.
-
Dilute the stock solution into the different pH buffers to a final concentration of approximately 1 mM.
-
Immediately begin monitoring the absorbance of the solution at 260 nm over time at a constant temperature (e.g., 25°C).
-
Record absorbance readings at regular intervals until the absorbance plateaus, indicating complete hydrolysis.
-
Calculate the half-life (t₁/₂) of the NHS ester at each pH by plotting the natural logarithm of the changing absorbance versus time.
Quantification of Conjugation Efficiency by HPLC
This protocol determines the percentage of the target protein that has been successfully conjugated with the crosslinker.
Materials:
-
Target protein (e.g., BSA, IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Crosslinkers (this compound, SMCC, etc.)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
Procedure:
-
Perform the conjugation reaction by adding a defined molar excess of the crosslinker to the protein solution. For NHS ester reactions, incubate for 30-60 minutes at room temperature.[4][5][6][7]
-
Quench the reaction by adding the quenching solution.
-
Analyze the reaction mixture by HPLC. The chromatogram will show peaks for the unconjugated protein and the conjugated protein(s).
-
Calculate the conjugation efficiency by integrating the peak areas: Efficiency (%) = (Area of Conjugate Peaks / (Area of Unconjugated Peak + Area of Conjugate Peaks)) * 100
Assessment of Post-Conjugation Aggregation by Dynamic Light Scattering (DLS)
This protocol evaluates the impact of the crosslinker on the stability of the bioconjugate by measuring the extent of aggregation.[8][9][10]
Materials:
-
Purified protein-crosslinker conjugates
-
DLS instrument
Procedure:
-
Prepare samples of the purified conjugates at a standard concentration in a suitable buffer.
-
Measure the particle size distribution of each sample using the DLS instrument.
-
Analyze the data to determine the percentage of aggregates (larger particles) versus the monomeric conjugate.
-
Compare the aggregation profiles of proteins conjugated with different crosslinkers.
Signaling Pathways and Workflow Diagrams
The choice of crosslinker is often dictated by the specific application and the biological system being investigated. For instance, in the development of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase for ubiquitination and subsequent degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
The experimental workflow for comparing crosslinkers is a systematic process to ensure reliable and comparable data.
Caption: Experimental workflow for comparing crosslinker performance.
Conclusion and Recommendations
The selection of an appropriate crosslinker is a critical decision in the design of bioconjugates.
-
This compound is an excellent choice for applications requiring a multi-step, orthogonal conjugation strategy where a hydrophilic spacer is beneficial. Its primary advantage lies in the ability to deprotect the amine for subsequent, specific chemical modifications.
-
For applications where increased hydrophilicity and a longer spacer are desired to potentially improve pharmacokinetic properties, a longer-chain PEG-NHS ester may be preferable.
-
SMCC remains a gold standard for creating antibody-drug conjugates, particularly when conjugating to native or engineered sulfhydryl groups. Its well-defined and rigid spacer can provide consistent results.
-
Sulfo-SMCC offers the key advantage of water solubility, enabling conjugation reactions to be performed in entirely aqueous environments, which can be crucial for maintaining the stability of sensitive proteins.[1]
Ultimately, the optimal crosslinker will depend on the specific protein, the molecule to be conjugated, and the desired properties of the final bioconjugate. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the best crosslinker for their drug development and research needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. proteochem.com [proteochem.com]
- 5. proteochem.com [proteochem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
Characterization of Boc-NH-PEG2-C2-NHS Ester Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of Boc-NH-PEG2-C2-NHS ester, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Objective comparison of the product's performance with other alternatives is supported by experimental data and detailed methodologies.
Introduction to this compound Characterization
This compound is a heterobifunctional linker featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. Accurate characterization of this linker is crucial to ensure the quality, consistency, and efficacy of the final bioconjugate. Mass spectrometry is a primary tool for this purpose, providing precise mass determination and structural elucidation. However, a comprehensive analysis often involves orthogonal techniques to assess purity and confirm functional group integrity.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as molecular weight confirmation, purity assessment, or structural verification. The following table summarizes the performance of common analytical methods for characterizing this compound.
| Technique | Parameter | Performance Characteristics | Strengths | Weaknesses |
| Mass Spectrometry (LC-MS/MS) | Molecular Weight, Structure, Purity, Quantification | LOD: Low ng/mL to pg/mL range; Mass Accuracy: <5 ppm; Resolution: High resolution enables separation from impurities. | High sensitivity and specificity; Provides structural information through fragmentation; Can determine the extent of conjugation. | Complex spectra due to potential for multiple charge states and adducts; Ionization efficiency can be variable. |
| High-Performance Liquid Chromatography (HPLC) with UV or ELSD/CAD | Purity, Quantification | LOD: Low µg/mL range. | Robust and reproducible for purity determination.[1] | Lower sensitivity compared to MS; The linker lacks a strong chromophore for UV detection, necessitating detectors like ELSD or CAD.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Confirmation, Purity | 1H and 13C NMR provide detailed structural information. | Unambiguous structure elucidation; Can identify and quantify impurities if their structures are known. | Lower sensitivity than MS; Requires higher sample concentration; Complex spectra for larger molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Confirmation | Identifies characteristic vibrational frequencies of functional groups. | Rapid and non-destructive; Confirms presence of key functional groups (e.g., carbamate, ester). | Provides limited structural detail; Not suitable for quantification or purity assessment of complex mixtures. |
Mass Spectrometry-Based Characterization
Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the definitive identification and purity assessment of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing in-source fragmentation and allowing for the accurate determination of the molecular weight.
Expected Mass Spectrometry Data
The theoretical monoisotopic mass of this compound (C16H26N2O8) is 374.1743 g/mol . In a typical ESI-MS analysis in positive ion mode, the following ions are expected:
| Ion | m/z (calculated) | Description |
| [M+H]+ | 375.1822 | Protonated molecule |
| [M+Na]+ | 397.1641 | Sodium adduct |
| [M+K]+ | 413.1380 | Potassium adduct |
| [M-Boc+H]+ | 275.1294 | Loss of the Boc group (100.0528 Da) |
| [M-C4H8+H]+ | 319.1345 | Loss of isobutylene from the Boc group (56.0626 Da) |
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]+) can provide further structural confirmation through characteristic fragmentation patterns. The collision-induced dissociation (CID) is expected to yield fragments corresponding to the loss of the Boc group and cleavages along the PEG linker.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound.
1. Sample Preparation:
-
Dissolve the this compound in a suitable organic solvent such as acetonitrile or methanol to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
LC System: ACQUITY UPLC I-Class or similar.
-
Column: ACQUITY HSS T3 C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Tandem quadrupole mass spectrometer or a high-resolution instrument like an Orbitrap or Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Product ion scan of the precursor ion at m/z 375.2. Collision energy should be optimized, typically in the range of 10-30 eV.
Alternative Characterization Methods
While mass spectrometry is highly informative, other techniques provide complementary data for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can confirm the structure of this compound by showing characteristic peaks for the protons of the Boc group, the ethylene glycol units, the C2 spacer, and the NHS ester. A Certificate of Analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.
High-Performance Liquid Chromatography (HPLC)
HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is a reliable method for determining the purity of the compound. A Certificate of Analysis for this compound indicates a purity of 97.16% as determined by LCMS.
Visualizing Experimental Workflows and Relationships
Caption: Workflow for the characterization of this compound by LC-MS/MS.
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
The comprehensive characterization of this compound conjugates is paramount for their successful application in drug development and other research areas. Mass spectrometry, particularly LC-MS/MS, stands out as a powerful tool for providing detailed molecular weight and structural information with high sensitivity. However, for a complete understanding of the material's quality, it is recommended to employ orthogonal techniques such as HPLC for robust purity determination and NMR for unambiguous structural confirmation. This multi-faceted analytical approach ensures the reliability and reproducibility of subsequent conjugation reactions and the performance of the final product.
References
Stability Under Scrutiny: A Comparative Analysis of the Amide Bond Formed by Boc-NH-PEG2-C2-NHS Ester
For researchers, scientists, and drug development professionals, the stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical parameter influencing efficacy and safety. This guide provides a comprehensive analysis of the stability of the amide bond formed by the Boc-NH-PEG2-C2-NHS ester, a common linker in bioconjugation, and compares its performance with other widely used linkages. Supported by experimental data and detailed protocols, this document serves as a resource for making informed decisions in the design of next-generation therapeutics such as antibody-drug conjugates (ADCs).
The this compound is a heterobifunctional linker featuring a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on biomolecules to form a highly stable amide bond. The Boc protecting group provides a handle for subsequent modifications under acidic conditions. The inclusion of a hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugate.
The Amide Bond: A Pillar of Stability
The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, rendering it significantly less susceptible to hydrolysis compared to other linkages like esters. Under physiological conditions (pH 7.4), the uncatalyzed hydrolysis of an amide bond is exceedingly slow, with an estimated half-life of several years.
Comparative Stability of Linkages in Bioconjugation
The choice of linker chemistry is paramount in determining the stability of a bioconjugate in systemic circulation. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. The following table provides a comparative overview of the stability of amide bonds with other common linkages used in bioconjugation.
| Linker Type | Linkage | Cleavage Mechanism | Stability in Circulation (Plasma) | Key Advantages | Key Limitations |
| Amide | -CO-NH- | Enzymatic (Proteases) | High (t½ ≈ 7 days) [1][2] | Exceptional stability, minimizing premature drug release. | Requires specific proteases for cleavage, which may have variable expression in tumors. |
| Hydrazone | -C=N-NH- | pH-sensitive (Acidic) | Moderate (t½ can be hours to days) | Cleavage in the acidic environment of endosomes/lysosomes. | Can exhibit instability at physiological pH, leading to premature release. |
| Disulfide | -S-S- | Reductive (e.g., Glutathione) | Moderate to High | Cleavage in the reducing intracellular environment. | Susceptible to exchange reactions with serum proteins like albumin. |
| Ester | -CO-O- | Enzymatic (Esterases) / Hydrolysis | Low to Moderate | Can be designed for enzymatic cleavage. | Generally prone to hydrolysis, leading to lower stability. |
| Thioether | -S- | Non-cleavable | Very High | Extremely stable, relies on antibody degradation for payload release. | Slower payload release kinetics. |
Note: The stability of the amide bond formed by this compound is expected to be in line with the high stability reported for other amide linkers used in bioconjugates.
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed protocols for key stability-indicating assays.
Protocol 1: In Vitro Plasma Stability Assay using HPLC
This protocol describes a method to evaluate the stability of a bioconjugate in plasma by monitoring the release of the payload over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Quenching and Protein Precipitation:
-
To each plasma aliquot, add 3 volumes of cold acetonitrile to precipitate plasma proteins and stop the degradation process.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 50 µL) onto the C18 column.
-
Use a gradient elution method. For example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 20 minutes.
-
-
Monitor the elution of the intact bioconjugate and the released payload using a UV detector at a suitable wavelength or an MS detector.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the intact bioconjugate and the released payload at each time point.
-
Plot the percentage of intact bioconjugate remaining versus time.
-
Calculate the half-life (t½) of the bioconjugate in plasma.
-
Protocol 2: Enzymatic Stability Assay (Protease Cleavage)
This protocol assesses the susceptibility of the amide linker to cleavage by a specific protease, such as Cathepsin B, which is often overexpressed in the tumor microenvironment.
Materials:
-
Bioconjugate of interest
-
Recombinant human Cathepsin B (or other relevant protease)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT for Cathepsin B activation)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Enzyme Activation:
-
Activate the protease according to the manufacturer's instructions. For Cathepsin B, this typically involves pre-incubation in an assay buffer containing a reducing agent like DTT.
-
-
Reaction Setup:
-
Prepare a solution of the bioconjugate in the assay buffer.
-
Initiate the reaction by adding the activated protease to the bioconjugate solution. A typical enzyme-to-substrate ratio is 1:100 by molarity.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
Develop a multiple reaction monitoring (MRM) method for sensitive and specific detection of the payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a function of time.
-
Determine the initial rate of cleavage from the linear portion of the curve.
-
Visualizing the Stability Assessment Workflow
A clear and logical workflow is essential for conducting robust stability studies. The following diagram, generated using Graphviz, illustrates a comprehensive workflow for assessing the stability of an antibody-drug conjugate.
Chemical Reaction and Deprotection
The formation of the stable amide bond and the subsequent deprotection of the Boc group are fundamental steps in utilizing the this compound.
References
Preserving Bioactivity: A Comparative Guide to Protein Conjugation with Boc-NH-PEG2-C2-NHS Ester
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their pharmacokinetic properties. Among the various methods, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out for its ability to increase a protein's half-life, solubility, and stability while reducing its immunogenicity.[1][2][3] This guide provides a comprehensive comparison of the biological activity of proteins after conjugation with Boc-NH-PEG2-C2-NHS ester against other PEGylation strategies, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker that features a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a short diethylene glycol spacer.[4][5] The NHS ester reacts with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[6] This makes it a valuable tool for protein modification.
The Impact of PEGylation on Protein Bioactivity: A Balancing Act
The primary goal of PEGylation is to improve a drug's pharmacokinetic profile.[3] However, the covalent attachment of PEG chains can also sterically hinder the protein's interaction with its target, potentially leading to a decrease in its biological activity.[7][8] The extent of this activity loss is dependent on several factors, including the size and structure (linear vs. branched) of the PEG, the number of PEG chains attached, and the site of conjugation.[9][10]
For instance, while a significant reduction in in vitro activity is often observed, this can be compensated for by a vastly improved pharmacokinetic profile in vivo. A prime example is PEGylated interferon alfa-2a (Pegasys®), which exhibits only 7% of the in vitro antiviral activity of the native protein but demonstrates superior therapeutic efficacy due to its prolonged circulation time.[11]
Comparative Analysis of PEGylation Strategies
The choice of PEGylation reagent and strategy is crucial in preserving the biological function of the protein. Below is a comparison of different approaches.
Table 1: Quantitative Comparison of Biological Activity After Different PEGylation Strategies
| Protein | PEGylation Reagent/Strategy | Key Findings | Retained In Vitro Activity (%) | Change in Potency (IC50/ED50) | Reference |
| Interferon alfa-2a | Random conjugation with 40 kDa branched PEG | Significantly increased half-life | ~7% | ED50 increased from 7 pg/mL to 50-300 pg/mL for mono-PEGylated species | [11][12] |
| Endostatin | Site-specific mono-PEGylation | PEGylated proteins were more efficient in reducing endothelial cell migration | Not specified | - | [13] |
| rhG-CSF | Mono-PEGylation with a novel mPEG derivative | Maintained high biological activity | ~90% | - | [14] |
| Consensus Interferon (C-IFN) | Mono-PEGylation with a novel mPEG derivative | Maintained high biological activity | ~88% | - | [14] |
| Uricase | Branched PEG | Enzyme activity is better preserved compared to linear PEG | 32% | - | [10] |
| Uricase | Linear PEG of the same mass as branched | Significant loss of activity | 2.5% | - | [10] |
| Sialoadhesin mAbs | Conjugation with 5 kDa PEG | No significant effect on antigen-binding activity | Not specified | - | [15] |
| Cytochrome c | Site-specific PEGylation with 5 kDa mPEG-NHS | PEGylated forms were more stable with higher residual activity over time | Retained 30-40% more activity than native protein over 60 days | - | [16] |
Note: The data presented is a synthesis from multiple sources and serves as a representative comparison. Actual results will vary depending on the specific protein and experimental conditions.
Alternative PEGylation Reagents and Their Impact
Beyond the standard linear PEG-NHS esters, a variety of alternative reagents offer different advantages:
-
Branched PEGs: These "umbrella-like" structures can provide more effective shielding of the protein surface with fewer attachment points, which can sometimes lead to better preservation of activity compared to linear PEGs of the same molecular weight.[10]
-
Site-Specific PEGylation Reagents: To avoid random conjugation to lysine residues that may be crucial for biological activity, site-specific strategies are employed. This can involve:
-
N-terminal PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysine.[3]
-
Thiol-Reactive PEGs (e.g., PEG-maleimide): These reagents react specifically with cysteine residues. Cysteine residues can be introduced at specific sites on the protein surface through genetic engineering.[1]
-
-
Polymers other than PEG: Zwitterionic polymers like poly(carboxybetaine) (PCB) have been explored as alternatives to PEG, with some studies suggesting they can increase protein stability and binding affinity.[17]
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
This protocol provides a general procedure for the conjugation of a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Calculate the required volume of the PEG reagent stock solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Confirm successful PEGylation using SDS-PAGE (which will show an increase in the apparent molecular weight of the protein) and, if desired, determine the degree of PEGylation using mass spectrometry.[18][19]
Protocol 2: In Vitro Biological Activity Assay of PEGylated Protein
This protocol outlines a general method for assessing the biological activity of the PEGylated protein compared to the native protein using a cell-based assay. The specific assay will depend on the protein's function.
Materials:
-
Native (unmodified) protein
-
Purified PEGylated protein
-
Relevant cell line for the bioassay
-
Cell culture medium and supplements
-
Reagents for measuring the biological response (e.g., cell proliferation reagent like MTT or WST-1, ELISA kit for a downstream marker)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the appropriate number of cells per well in a 96-well plate and allow them to adhere overnight.
-
Preparation of Protein Dilutions: Prepare a series of dilutions of both the native and PEGylated protein in cell culture medium. A wide range of concentrations should be tested to generate a full dose-response curve.
-
Treatment: Remove the old medium from the cells and add the protein dilutions. Include a negative control (medium only).
-
Incubation: Incubate the plate for a period of time appropriate for the specific biological response being measured (e.g., 24-72 hours for a proliferation assay).
-
Measurement of Biological Response:
-
For a proliferation assay, add the appropriate reagent (e.g., MTT) and incubate as per the manufacturer's instructions. Then, measure the absorbance using a plate reader.
-
For other assays (e.g., cytokine secretion), collect the cell supernatant and measure the concentration of the target molecule using an ELISA kit.
-
-
Data Analysis:
-
Plot the biological response as a function of protein concentration for both the native and PEGylated protein.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) for each protein.
-
Calculate the percentage of retained activity of the PEGylated protein relative to the native protein.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context, the following diagrams are provided.
Caption: Workflow for protein conjugation with this compound.
Caption: Simplified JAK-STAT signaling pathway activated by PEGylated Interferon-α.
Conclusion
The conjugation of proteins with this compound, a common amine-reactive PEGylation reagent, offers a straightforward method to improve the pharmacokinetic properties of therapeutic proteins. While this modification often leads to a reduction in in vitro biological activity due to steric hindrance, the trade-off for enhanced stability and prolonged circulation can result in superior overall in vivo efficacy. The selection of the PEGylation strategy—including the choice of PEG size, structure, and conjugation site—is paramount in mitigating the loss of activity. By carefully considering these factors and employing rigorous characterization and activity assays, researchers can successfully develop more effective and durable protein-based therapeutics.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 8. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparisons of biophysical properties and bioactivities of mono-PEGylated endostatin and an endostatin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Inhibitory Potencies of Monoclonal Antibodies to the Macrophage Adhesion Molecule Sialoadhesin Are Greatly Increased Following PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index.[1][2] This guide provides an objective comparison of these two primary linker classes, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction to Linker Technology in ADCs
Linkers in ADCs are not merely passive connectors; they are intelligently designed molecules that control the stability of the ADC in circulation and the release of the cytotoxic payload at the target site. An ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor.[3] Broadly, linkers are categorized into two main types: cleavable and non-cleavable.[3]
Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers present in the tumor microenvironment or within the cancer cell.[3] These triggers can include specific enzymes, acidic pH, or a high concentration of reducing agents like glutathione.[3] This controlled release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[3][4]
Non-cleavable linkers , in contrast, are highly stable and do not have a specific cleavage site.[3] The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.[2][3] This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell.[3][5][6][7]
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. Below is a summary of quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two linker types. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.[4]
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | ADC Construct | Payload | Target Cell Line | Target Antigen | IC50 | Citation |
| Cleavable | Trastuzumab-vc-MMAE | MMAE | NCI-N87 | HER2 | More potent than Herceptin-MMAE | [8] |
| Cleavable | mil40-16 | MMAE | BT-474 | HER2 | Not explicitly stated, but used as a comparator for toxicity | [4] |
| Cleavable | Sulfatase-cleavable ADC | MMAE | HER2+ cells | HER2 | 61 pmol/L | [8] |
| Cleavable | β-galactosidase-cleavable ADC | MMAE | HER2+ cells | HER2 | 8.8 pmol/L | [8] |
| Non-cleavable | mil40-15 | MMAE | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [4] |
| Non-cleavable | mil40-15 (Bystander) | MMAE | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ M | [4] |
| Non-cleavable | Non-cleavable ADC | MMAE | HER2+ cells | HER2 | 609 pmol/L | [8] |
In Vivo Efficacy
Direct comparative in vivo efficacy data for cleavable vs. non-cleavable ADCs with the same antibody is scarce. However, studies on individual ADCs provide insights into their potency.
| Linker Type | ADC Construct | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Cleavable | Fc-U-ZHER2-MMAE | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [4] |
| Cleavable | β-galactosidase-cleavable ADC | Xenograft mouse model | Single dose of 1 mg/kg | 57% and 58% reduction in tumor volumes | [8] |
| Non-cleavable | Kadcyla (T-DM1) | Xenograft mouse model | Single dose of 1 mg/kg | Not statistically significant at the same dose as the β-galactosidase-cleavable ADC | [8] |
Plasma Stability
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.
| Linker Type | Linker Chemistry | Plasma Stability | Citation |
| Cleavable | Val-Ala and Val-Cit | Hydrolyzed within 1 hour in mouse plasma | [8] |
| Cleavable | Sulfatase-cleavable | High plasma stability (over 7 days in mouse plasma) | [8] |
| Non-cleavable | Thioether (e.g., SMCC) | Generally high plasma stability | [5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of ADCs with cleavable and non-cleavable linkers, as well as the bystander effect.
Caption: Mechanism of action for cleavable and non-cleavable ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).
Caption: Experimental workflow for comparing ADC linker stability.
In Vivo Pharmacokinetics and Stability Study
Objective: To evaluate the pharmacokinetic profile and in vivo stability of an ADC.
Methodology:
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Quantification: Use ELISA or LC-MS/MS to quantify the concentration of total antibody, intact ADC, and free payload in the plasma samples over time.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Conclusion
The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[1][6] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[1][2] A thorough understanding of the trade-offs between these two linker strategies, supported by robust experimental data, is essential for the rational design of the next generation of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Modification: Validating Boc-NH-PEG2-C2-NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the functionalization of surfaces is a critical step in a multitude of applications, from targeted drug delivery and proteomics to the development of advanced biomaterials. The choice of linker used for surface modification dictates the efficiency, stability, and functionality of the final product. This guide provides an objective comparison of Boc-NH-PEG2-C2-NHS ester , a popular amine-reactive linker, with two key alternatives: Tetrafluorophenyl (TFP) esters and Maleimide-PEG linkers . Supported by experimental data, this guide aims to provide the necessary information to make an informed decision for your specific research needs.
Performance Comparison of Surface Modification Agents
The selection of a surface modification agent is contingent on several factors, including the desired reaction efficiency, the stability of the resulting bond, and the nature of the target functional groups on the surface. The following table summarizes the key performance indicators for this compound and its alternatives.
| Feature | This compound | TFP-PEG Ester | Maleimide-PEG Linker |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | 2,3,5,6-Tetrafluorophenyl (TFP) ester | Maleimide |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) | Thiol/Sulfhydryl groups (-SH) |
| Resulting Linkage | Stable amide bond | Stable amide bond | Stable thioether bond |
| Reaction pH | 7.2 - 8.5[] | > 7.5 | 6.5 - 7.5 |
| Reaction Speed | Fast | Fast | Very Fast |
| Stability of Linkage | High | High | Very High |
| Key Advantage | Well-established chemistry, good reactivity. | Higher resistance to hydrolysis compared to NHS esters.[2][3][4][5] | High specificity for thiols, enabling site-specific conjugation.[6] |
| Considerations | Susceptible to hydrolysis in aqueous solutions, which can reduce efficiency.[2][3] | More hydrophobic than NHS esters, may require co-solvents.[3] | Requires the presence of free thiol groups on the surface or target molecule. |
Experimental Data Summary
The following tables present a summary of experimental data gathered from various studies to validate surface modification using these linkers.
Table 1: Validation of Surface Modification using Amine-Reactive Esters
| Parameter | NHS-activated Surface | TFP-activated Surface | Method | Reference |
| Water Contact Angle | 52.5° ± 2.0° | 66.8° ± 1.8° | Goniometry | [2] |
| Hydrolysis Half-life (pH 8.0) | ~ hours | Significantly longer than NHS | Kinetic Assay | [2][3] |
| Hydrolysis Half-life (pH 10.0) | 39 minutes | ~10-fold longer than NHS | Kinetic Assay | [2] |
| Immobilization Efficiency | Lower at high pH | Higher at high pH (5-fold greater DNA density at pH 10) | Fluorescence Assay | [2][4] |
Note: Data is for NHS and TFP activated self-assembled monolayers, providing a direct comparison of the reactive ester performance.
Table 2: Validation of Anti-Fouling Properties of PEGylated Surfaces
| Surface | Protein Adsorption (BSA) | Method | Reference |
| Amine-functionalized (unmodified) | 3.3 pmol/cm² | Radiometric Assay | [7] |
| MeO-PEO-3-modified | < 0.1 pmol/cm² | Radiometric Assay | [7] |
| MeO-PEO-5000-modified | < 0.1 pmol/cm² | Radiometric Assay | [7] |
| PEGylated Gold Nanoparticles | Reduced protein adsorption | LC-MS/MS | [8] |
Note: This data demonstrates the general effectiveness of PEGylation in reducing non-specific protein adsorption.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key experiments in validating surface modification.
Protocol 1: Surface Modification with this compound
-
Surface Preparation: Clean the substrate (e.g., gold, silicon, or amine-functionalized glass) thoroughly. For gold surfaces, a common method is treatment with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) followed by extensive rinsing with deionized water and ethanol, and drying under a stream of nitrogen. For amine-functionalized surfaces, ensure the surface is clean and dry.
-
Linker Solution Preparation: Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.
-
Surface Functionalization: Immerse the prepared substrate in the linker solution and incubate for 1-4 hours at room temperature in a moisture-free environment (e.g., a desiccator or glove box).
-
Washing: After incubation, rinse the substrate sequentially with the organic solvent used for dissolution, followed by ethanol and deionized water to remove any unbound linker.
-
Drying: Dry the modified substrate under a stream of nitrogen.
-
Deprotection (Optional): To expose the terminal amine group, treat the surface with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v) for 30 minutes at room temperature. Rinse thoroughly with DCM, ethanol, and deionized water, then dry.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: Mount the unmodified (control) and modified substrates on the XPS sample holder.
-
Data Acquisition: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument. Acquire a survey spectrum to identify the elements present on the surface.
-
High-Resolution Spectra: Acquire high-resolution spectra for the C 1s, O 1s, N 1s, and Si 2p (for silicon-based substrates) or Au 4f (for gold substrates) regions.
-
Data Analysis: Analyze the high-resolution spectra to determine the elemental composition and chemical states. Successful modification with this compound would be confirmed by an increase in the C, N, and O signals and the appearance of characteristic peaks for the amide and ester/ether functionalities in the C 1s and N 1s spectra.
Protocol 3: Water Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Placement: Place the modified and unmodified substrates on the sample stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture and Analysis: Capture an image of the droplet and use the instrument's software to measure the angle between the liquid-solid interface and the liquid-vapor tangent.
-
Multiple Measurements: Perform measurements at multiple locations on each sample to ensure statistical significance. A decrease in contact angle after modification indicates an increase in surface hydrophilicity, which is expected after PEGylation.
Protocol 4: Bovine Serum Albumin (BSA) Adsorption Assay
-
Preparation of BSA Solution: Prepare a solution of BSA in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 1 mg/mL.
-
Incubation: Immerse the modified and unmodified substrates in the BSA solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: After incubation, rinse the substrates thoroughly with PBS to remove non-adsorbed BSA.
-
Quantification: Quantify the amount of adsorbed BSA using a suitable protein assay method. A common method is the bicinchoninic acid (BCA) assay. Elute the adsorbed protein using a solution of sodium dodecyl sulfate (SDS) and then perform the BCA assay on the eluate.
-
Analysis: Compare the amount of BSA adsorbed on the modified surface to the unmodified control. A significant reduction in BSA adsorption indicates successful anti-fouling surface modification.
Visualizing the Process and Comparison
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the chemical differences between the linkers.
Caption: Workflow for surface modification and validation.
Caption: Comparison of linker reaction chemistries.
Conclusion
The validation of surface modification is a multi-faceted process requiring a combination of surface-sensitive analytical techniques and functional assays. This compound remains a widely used and effective linker for attaching molecules to amine-functionalized surfaces. However, for applications requiring higher stability in aqueous environments, particularly at a basic pH, TFP-PEG esters present a superior alternative due to their increased resistance to hydrolysis.[2][4][5] For instances where site-specific conjugation is paramount and thiol groups are available, Maleimide-PEG linkers offer unparalleled specificity, leading to more homogenous and well-defined surface modifications. The choice between these linkers should be guided by the specific requirements of the application, including the nature of the substrate, the desired stability of the linkage, and the available functional groups for conjugation.
References
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticle Surface Engineering with Heparosan Polysaccharide Reduces Serum Protein Adsorption and Enhances Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Boc-NH-PEG2-C2-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linking reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Boc-NH-PEG2-C2-NHS ester, a commonly used PEG linker. We will delve into supporting experimental data, detailed protocols, and a comparison with alternative linkers.
Understanding the Importance of Purity
This compound is a heterobifunctional linker designed to connect molecules through amine-reactive chemistry. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle for one end of the molecule, while the N-hydroxysuccinimide (NHS) ester at the other end reacts with primary amines to form stable amide bonds. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final conjugate. Common impurities may include the hydrolyzed NHS ester, which is no longer reactive with amines, and other process-related impurities from synthesis.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is often necessary to fully characterize the purity of this compound. The most common and effective techniques include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the main compound from its impurities. Due to the lack of a strong UV chromophore in the PEG backbone, traditional UV detection can be challenging. However, when coupled with a mass spectrometer (MS) or a Charged Aerosol Detector (CAD), HPLC becomes highly effective.
Typical HPLC-MS Purity Data for this compound:
| Compound | Retention Time (min) | Observed Mass (m/z) [M+H]⁺ | Purity (%) |
| This compound | 5.8 | 375.2 | >95% |
| Hydrolyzed NHS ester | 4.2 | 278.2 | <2% |
| Other minor impurities | Various | Various | <3% |
Note: The above data is representative. Actual values may vary depending on the specific HPLC conditions.
A certificate of analysis for a commercially available this compound reported a purity of 97.16% as determined by LCMS.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the chemical structure of the this compound and assessing its purity. The presence of characteristic peaks for the Boc group, the PEG linker, and the NHS ester, along with the absence of significant impurity peaks, provides a high degree of confidence in the compound's identity and purity. Quantitative ¹H NMR (qNMR) can be used for an absolute purity determination.[2]
Key ¹H NMR Signals for this compound:
| Protons | Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.4 |
| PEG backbone | ~3.5-3.7 |
| NHS ester | ~2.8 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument.
Experimental Protocols
General Protocol for HPLC-MS Purity Analysis
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound and its potential impurities.
-
General Protocol for ¹H NMR Purity Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the characteristic peaks and compare them to the expected integration values. The absence of significant unassigned peaks is an indicator of high purity. For quantitative analysis, a certified internal standard is required.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of this compound.
Comparison with Alternative Linkers
While this compound is a versatile linker, several alternatives exist, each with its own set of properties and applications. The choice of linker can significantly impact the characteristics of the final bioconjugate, such as its solubility, stability, and pharmacokinetic profile.[3][]
Comparison of Common Linker Chemistries:
| Linker Type | Reactive Group | Key Features | Common Applications |
| This compound | NHS Ester | Amine-reactive, provides a short, hydrophilic PEG spacer. | General bioconjugation, antibody-drug conjugates (ADCs), PROTACs.[5] |
| Alkyne-PEG-NHS ester | NHS Ester & Alkyne | Amine-reactive and allows for subsequent "click" chemistry. | Site-specific labeling, dual functionalization. |
| DBCO-PEG-NHS ester | NHS Ester & DBCO | Amine-reactive and enables copper-free click chemistry. | Live cell imaging, applications where copper is cytotoxic. |
| Polysarcosine (PSar) Linkers | Various | "Stealth" polymer, potentially less immunogenic than PEG, biodegradable.[6] | ADCs, drug delivery systems.[6] |
The "PEG dilemma," which includes potential immunogenicity and non-biodegradability, has driven the exploration of alternatives like polysarcosine.[6]
Logical Pathway for Linker Selection
The selection of an appropriate linker involves considering several factors related to the specific application.
References
- 1. file.leyan.com [file.leyan.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
The Goldilocks Dilemma: Optimizing PEG Linker Length for PROTAC Efficacy
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length impacts PROTAC efficacy, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the rational design of potent protein degraders.
The linker is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The length and flexibility of the PEG linker directly influence the geometry of this complex, which in turn dictates the efficiency of ubiquitin transfer to the target protein and its subsequent degradation.[3] An optimal linker length is crucial: one that is too short can lead to steric hindrance and prevent ternary complex formation, while an excessively long linker may result in a non-productive complex with inefficient ubiquitination.[4][]
Comparative Efficacy: The Impact of Linker Length on Degradation
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. What proves effective for one system may be suboptimal for another, underscoring the empirical nature of linker optimization in PROTAC design.[6][7]
Case Study 1: Estrogen Receptor α (ERα) Degradation
Research targeting the Estrogen Receptor α (ERα), a key driver in breast cancer, highlights the critical impact of linker length. In a study by Cyrus et al., a series of PROTACs with varying linker lengths were synthesized to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results clearly indicated that a 16-atom linker was optimal for ERα degradation and for inhibiting the proliferation of ERα-dependent MCF7 breast cancer cells.[8][9][10]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 in MCF7 cells (µM) | Reference |
| 9 | ~50% | >10 | [10] |
| 12 | ~75% | ~5 | [8][10] |
| 16 | ~95% | ~1 | [8][10] |
| 19 | ~70% | ~5 | [8][10] |
| 21 | ~60% | >10 | [10] |
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation
In the development of PROTACs targeting TANK-binding kinase 1 (TBK1), a key regulator of innate immunity, a distinct length-dependent activity profile was observed. PROTACs with linkers shorter than 12 atoms failed to induce degradation. However, once a threshold length was reached, potent submicromolar degradation was observed, with a 21-atom linker demonstrating the highest efficacy.[11]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | N/A | [11] |
| 21 | 3 | 96% | [11] |
| 29 | 292 | 76% | [11] |
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degradation
Studies on Bruton's Tyrosine Kinase (BTK) degraders revealed that shorter PEG linkers (fewer than 4 PEG units) resulted in impaired binding affinity to both BTK and the Cereblon (CRBN) E3 ligase. This suggests that a minimum linker length is necessary to avoid steric clashes and allow for the formation of a stable ternary complex.[1][11] While longer linkers restored binding and resulted in potent degradation, excessively long linkers can sometimes lead to a decrease in the positive cooperativity of ternary complex formation.[11]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs with varying PEG linker lengths.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, K562 for BTK) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Cell Viability Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is particularly relevant when the target protein is essential for cell survival.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48 or 72 hours).
2. MTS Reagent Addition:
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
3. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a 96-well plate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration and fit the data to a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy. The provided case studies on ERα and TBK1 demonstrate that an optimal linker length exists, and this optimum is target-dependent. A systematic approach, involving the synthesis of a series of PROTACs with varying linker lengths and their subsequent evaluation using robust experimental protocols such as western blotting and cell viability assays, is essential for identifying the most potent degrader for a given target. The insights and methodologies presented in this guide are intended to aid researchers in navigating the "Goldilocks" dilemma of linker design and accelerate the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG2-C2-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-NH-PEG2-C2-NHS ester, a bifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) should always be worn, including safety glasses or goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
Hazard Profile and Safety Summary
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
Step-by-Step Disposal Protocol
The proper disposal method for this compound and its associated waste depends on the form of the material. All waste containing this compound should be treated as chemical waste and segregated from regular laboratory trash.
Unused or Expired Solid Reagent
-
Do not discard in regular trash. The original vial containing the solid this compound should be securely sealed.
-
Place the sealed vial into a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
Concentrated Solutions (e.g., in DMSO or DMF)
-
Never dispose of down the drain. Organic solvents are not suitable for sewer disposal.
-
Collect all concentrated stock solutions in a sealed, compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for organic solvent waste.
Dilute Aqueous Solutions (from reaction quenching, etc.)
-
Hydrolysis of the NHS Ester: Before collection for disposal, it is good practice to quench the reactive NHS ester. This can be achieved by adjusting the pH of the aqueous solution to a neutral or slightly basic range (pH 7-8.5) and allowing it to stand for several hours to facilitate the hydrolysis of the ester.
-
Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container. This container should be clearly labeled with its contents.
Contaminated Labware and Materials
-
Solid Waste: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated solid hazardous waste container.
-
Sharps: Needles or other sharps should be placed in a designated sharps container.
-
Glassware: Glassware should be decontaminated by rinsing with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses can typically be disposed of as regular aqueous waste, but it is essential to follow your institution's specific guidelines. After thorough cleaning, the glassware can be reused or disposed of in the appropriate container for broken glass.
Final Disposal
-
All collected hazardous waste containers must be sealed and stored in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the pickup and final disposal of the hazardous waste. Always follow all institutional and local regulations for waste management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
Essential Safety and Operational Guide for Handling Boc-NH-PEG2-C2-NHS Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-NHS ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye irritation. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet current ANSI Z87.1 standards are required to protect against potential splashes.[1] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[1] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothes and skin from contamination. |
| Respiratory | Dust Mask (optional) | When handling the solid powder, a dust mask (e.g., N95) can provide an additional layer of protection against inhalation.[2] |
Chemical Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
This compound should be stored in a cool, dark, and dry environment. For long-term stability, store the solid powder at -20°C under an inert atmosphere.[3][4]
-
Keep the container tightly sealed to prevent moisture contamination, as NHS esters are moisture-sensitive and can hydrolyze, reducing their reactivity.[5]
Preparation and Use:
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.[5]
-
Weighing: If weighing the solid, do so in a chemical fume hood to minimize inhalation exposure.
-
Dissolving: When preparing solutions, use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] Solutions should be prepared fresh for best results.
-
Reactions: The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.[6] Reactions are typically performed in a non-amine, non-carboxylate buffer.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including unused solid, solutions, and contaminated labware (e.g., pipette tips, gloves), should be treated as chemical waste.[2]
-
Use designated, clearly labeled, and sealed waste containers.
Deactivation of Reactive Waste:
-
Before disposal, it is recommended to quench the reactivity of the NHS ester.
-
Aqueous Solutions: Adjust the pH of the solution to between 7 and 8.5 and allow it to stand for several hours to ensure complete hydrolysis of the NHS ester.[2]
-
Organic Solutions: The NHS ester can be deactivated by adding an excess of a primary amine, such as ethanolamine or tris(hydroxymethyl)aminomethane (Tris), to the solution.
Final Disposal:
-
Dispose of all quenched solutions and solid waste through your institution's hazardous waste management program.
-
Never pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2183440-73-3 [sigmaaldrich.com]
- 4. Andrews University - Virtual tour [andrews.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
